(5-Ethylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(5-ethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRRDJHPKCUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732021 | |
| Record name | (5-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-70-5 | |
| Record name | B-(5-Ethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to (5-Ethylpyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Foreword: The Strategic Value of Heterocyclic Boronic Acids
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, heterocyclic boronic acids have emerged as indispensable building blocks.[1][2][3] Their stability, versatile reactivity, and the relatively benign nature of their byproducts make them superior reagents for constructing complex molecular architectures.[1][4] Among these, pyridine-based boronic acids are of paramount importance, as the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[5] This guide provides an in-depth technical overview of (5-Ethylpyridin-3-yl)boronic acid, a key intermediate whose strategic placement of ethyl and boronic acid functionalities on the pyridine ring offers unique vectors for molecular elaboration. We will explore its core chemical properties, provide validated protocols for its synthesis and application, and discuss the mechanistic rationale behind its utility, grounded in field-proven insights for researchers and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and a boronic acid [-B(OH)₂] group at the 3-position. This arrangement makes it an excellent partner in palladium-catalyzed cross-coupling reactions for introducing the 5-ethylpyridyl moiety.[6] Boronic acids, in general, are Lewis acids capable of forming reversible covalent complexes, a feature that underpins their reactivity and biological applications.[7]
Caption: Structure of this compound.
The key physicochemical properties are summarized below for quick reference. It is important to note that boronic acids have a propensity to dehydrate and form cyclic boroxine anhydrides, which may affect physical properties like melting point.[7][8]
| Property | Value | Source(s) |
| CAS Number | 1188477-11-3 | [9] |
| Alternate CAS | 1001907-70-5 | [10] |
| Molecular Formula | C₇H₁₀BNO₂ | N/A |
| Molecular Weight | 150.97 g/mol | N/A |
| Appearance | Typically an off-white to white solid or powder. | [6] |
| pKa | ~9 (typical for arylboronic acids) | [7] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | N/A |
Synthesis and Purification Protocol
The preparation of arylboronic acids is a well-established process in organic chemistry.[1][11] A robust and scalable method for synthesizing this compound involves a lithium-halogen exchange from a suitable precursor, 3-bromo-5-ethylpyridine, followed by trapping with a borate ester and subsequent hydrolysis.[8][12] This approach avoids the often-problematic preparation of Grignard reagents from electron-deficient pyridines.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
Objective: To synthesize this compound from 3-bromo-5-ethylpyridine.
Materials:
-
3-bromo-5-ethylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate [B(O-iPr)₃]
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-ethylpyridine (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Lithiatiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over nucleophilic attack on the pyridine ring.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Aqueous Workup (Hydrolysis): Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl (aq) until the pH is approximately 1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. The aqueous layer contains the protonated pyridine boronic acid. Wash the aqueous layer with ethyl acetate (2x) to remove nonpolar impurities.
-
pH Adjustment: Cool the aqueous layer in an ice bath and adjust the pH to ~7.5 using 2 M NaOH (aq). The product may precipitate at this stage.
-
Final Extraction: Extract the neutralized aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield this compound as a white solid.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in synthetic chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forges a new carbon-carbon bond between the pyridine ring (at C3) and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[13][14]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, multi-step process.[13][14] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[14]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then exchanges its organic group with the halide on the Pd(II) center.[13][15]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of this compound with an Aryl Bromide
Objective: To synthesize a biaryl compound via Suzuki coupling.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Stir for 10-15 minutes. Insight: This step allows for the in situ formation of the Pd(0) active species, often leading to more consistent results than adding the components separately.
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Solvent and Catalyst Addition: Add the pre-formed catalyst solution to the flask, followed by the remaining dioxane and water (typically a 3:1 to 5:1 ratio of dioxane:water). The total solvent volume should create a ~0.2 M solution with respect to the aryl bromide.
-
Degassing: Seal the flask and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for laboratory safety. The following guidelines are compiled from standard safety data sheets for pyridine boronic acids.[16][17][18]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[16][18] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or fumes.[16][17]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[16][17] If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
-
Inhalation: Remove the person to fresh air. If feeling unwell, call a poison center or doctor.[16][18]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] It is often recommended to store refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and dehydration to the boroxine.
Conclusion
This compound is a high-value synthetic intermediate, prized for its role in constructing C-C bonds through the robust and reliable Suzuki-Miyaura coupling reaction. Its unique substitution pattern provides a key building block for drug discovery programs and materials science research. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential. By adhering to the detailed protocols and safety guidelines, scientists can confidently and effectively incorporate the 5-ethylpyridyl moiety into a diverse range of target molecules, accelerating innovation in chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-ethylpyridin-3-ylboronic acid CAS#: 1188477-11-3 [m.chemicalbook.com]
- 10. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
Introduction: The Strategic Importance of Substituted Pyridylboronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to (5-Ethylpyridin-3-yl)boronic acid: Synthesis, Characterization, and Application
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its presence can significantly enhance a molecule's pharmacokinetic properties, such as aqueous solubility and membrane permeability, and provide crucial hydrogen bonding interactions with biological targets.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex biaryl and heteroaryl structures that form the core of many modern therapeutics.[3][4]
Within this context, functionalized pyridylboronic acids serve as indispensable building blocks. This compound, in particular, offers a unique combination of features: the 3-pyridylboronic acid moiety provides a stable and reactive handle for Suzuki-Miyaura coupling, while the ethyl group at the 5-position allows for fine-tuning of steric and electronic properties, enabling chemists to probe structure-activity relationships (SAR) with precision. This guide provides a comprehensive technical overview of this compound, from its molecular structure and synthesis to its characterization and strategic application in synthetic workflows relevant to drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a planar pyridyl ring with an ethyl group at the C5 position and a boronic acid [-B(OH)₂] substituent at the C3 position. The boronic acid group is a Lewis acid, capable of forming a reversible tetrahedral boronate species in the presence of a base, a key step in its transmetalation during the Suzuki-Miyaura catalytic cycle.[5]
Like many arylboronic acids, it is prone to dehydration to form a cyclic trimeric anhydride known as a boroxine in the solid state or in non-polar solvents. This oligomerization can sometimes complicate characterization, particularly by NMR, but the monomeric acid is readily regenerated in the presence of water or protic solvents.
dot
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1001907-70-5 | [6][7][8][9] |
| Molecular Formula | C₇H₁₀BNO₂ | [6][7] |
| Molecular Weight | 150.97 g/mol | [6][7][8] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥95% (Commercially available) | [6] |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere |[8] |
Synthesis Protocol: Lithiation-Borylation Pathway
The most reliable and scalable method for the synthesis of pyridylboronic acids is the halogen-metal exchange of a corresponding bromopyridine followed by borylation with a trialkyl borate.[10] This approach, often termed the lithiation-borylation reaction, is highly effective for producing this compound from its precursor, 3-bromo-5-ethylpyridine.[11][12]
The key to this synthesis is the generation of a transient 3-lithiopyridine intermediate at cryogenic temperatures (-78 °C) to prevent side reactions. This highly reactive organolithium species is then immediately quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid during aqueous workup.
dot
Caption: Lithiation-Borylation workflow for synthesis.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for analogous 3-pyridylboronic acids.[10]
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 5 volumes) and anhydrous toluene (2 volumes).
-
Charge Reagents: Add 3-bromo-5-ethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) to the solvent mixture.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture for an additional 1 hour at -78 °C after the addition is complete. The formation of the 3-lithiopyridine intermediate and its subsequent reaction with the borate ester occurs in situ.
-
Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly quench the reaction by adding 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Isolation: Adjust the pH of the aqueous solution to ~7.4 with 2 M sodium hydroxide. The product, this compound, will often precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water and a minimal amount of diethyl ether, and dry under high vacuum to afford the final product.
Structural Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized boronic acid. NMR spectroscopy (¹H, ¹³C, and ¹¹B) is the primary tool for this purpose.
Note: The following spectral data are predicted based on the known chemical shifts of the pyridine core, ethyl substituents, and the influence of the boronic acid group on adjacent carbons and protons. The carbon atom attached to the boron (C3) may exhibit a broadened signal or be unobservable in ¹³C NMR due to quadrupolar relaxation.[13][14]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
8.65 (s, 1H): Proton at C2 (adjacent to N, deshielded by N and B).
-
8.50 (s, 1H): Proton at C6 (adjacent to N).
-
8.05 (s, 1H): Proton at C4 (meta to N).
-
2.70 (q, J = 7.6 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
1.25 (t, J = 7.6 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.
-
~8.3 (br s, 2H): Protons of the B(OH)₂ group, often broad and may exchange with water in the solvent.
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
152.0: C6 carbon.
-
148.5: C2 carbon.
-
145.0: C4 carbon.
-
138.0: C5 carbon (attached to the ethyl group).
-
~130 (broad): C3 carbon (ipso-carbon attached to boron, often difficult to observe).[14]
-
25.5: Methylene carbon (-CH₂) of the ethyl group.
-
15.0: Methyl carbon (-CH₃) of the ethyl group.
¹¹B NMR Spectroscopy: ¹¹B NMR is a powerful technique for studying boronic acids.[15] A single, relatively broad signal is expected in the range of δ 27-31 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[13]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[16] This reaction enables the efficient installation of the 5-ethylpyridin-3-yl moiety onto various aromatic or heteroaromatic scaffolds, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active molecules.[3]
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol
This protocol is a generalized procedure adapted from established methods for coupling aryl halides with pyridylboronic acids.[3][17]
-
Reactor Setup: To a Schlenk flask, add this compound (1.2 eq), the desired aryl bromide or iodide (1.0 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated chemical fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [General Boronic Acid SDS]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from moisture and strong oxidizing agents.[8] Storage under an inert atmosphere (nitrogen or argon) is advisable to prevent degradation.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-ethylpyridin-3-ylboronic acid 95% | CAS: 1001907-70-5 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. researchgate.net [researchgate.net]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
(5-Ethylpyridin-3-yl)boronic acid CAS number 1001907-70-5
An In-depth Technical Guide to (5-Ethylpyridin-3-yl)boronic acid (CAS: 1001907-70-5)
Authored by: A Senior Application Scientist
Foreword: The Ascendancy of Heterocyclic Boronic Acids in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and operational simplicity.[1][2] Central to this transformation are organoboron reagents, particularly boronic acids. While their phenyl- and alkyl-based counterparts are well-established, it is the heterocyclic boronic acids that have unlocked new frontiers in molecular design.
This guide focuses on a specific, highly valuable building block: This compound (CAS No. 1001907-70-5).[3][4] The incorporation of the pyridine motif is of profound interest to medicinal chemists, as this N-heterocycle is a ubiquitous feature in a multitude of pharmacologically active compounds.[5][6] This document serves as a technical deep-dive, providing researchers, scientists, and drug development professionals with the fundamental properties, synthesis protocols, application workflows, and handling best practices for this versatile reagent.
Core Characteristics and Physicochemical Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is typically supplied as a solid, whose stability and reactivity are dictated by its unique structure.
| Property | Value | Source |
| CAS Number | 1001907-70-5 | [3] |
| Molecular Formula | C₇H₁₀BNO₂ | N/A |
| Molecular Weight | 150.97 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [7] |
| Purity | Typically ≥95% | [8] |
Structural Elucidation and Quality Control
Confirmation of identity and purity is non-negotiable in a research and development setting. A multi-technique approach is recommended for the robust characterization of this compound.
-
NMR Spectroscopy : This is the principal tool for structural verification.
-
¹H NMR : Provides information on the number and environment of protons. Expected signals would correspond to the ethyl group (a quartet and a triplet) and the three distinct aromatic protons on the pyridine ring.
-
¹³C NMR : Reveals the carbon skeleton of the molecule.
-
¹¹B NMR : This is particularly useful for boron-containing compounds.[9][10] The chemical shift can confirm the presence of the boronic acid moiety and provide insights into its coordination state.[9][10]
-
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic functional groups, such as the O-H stretches of the boronic acid and the C=N/C=C vibrations of the pyridine ring.[11]
Synthesis and Purification: From Halide to High-Purity Reagent
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The most common route involves a halogen-metal exchange followed by quenching with a borate ester.[12]
Synthetic Workflow: A Step-by-Step Protocol
This protocol describes a representative synthesis starting from 3-bromo-5-ethylpyridine. The core principle is the generation of a highly reactive organolithium intermediate, which is then trapped by an electrophilic boron source.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Inert Atmosphere: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire procedure must be conducted under an inert atmosphere (N₂ or Ar) to prevent quenching of the organometallic intermediates.
-
Reagent Charging: Charge the flask with 3-bromo-5-ethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the 3-lithiopyridine intermediate.[12]
-
Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The rationale for adding the base to the mixture of the halide and borate is that the lithium-halogen exchange is significantly faster than the reaction of n-BuLi with the borate ester. The generated 3-lithiopyridine is immediately trapped, minimizing decomposition.[12]
-
Quenching and Hydrolysis: After stirring at -78 °C for 1-2 hours, quench the reaction by slowly adding aqueous hydrochloric acid. Allow the mixture to warm to room temperature.
-
Isolation: Transfer the mixture to a separatory funnel. The aqueous layer, containing the water-soluble product, is separated. The pH is carefully adjusted to induce precipitation of the boronic acid, which can then be collected by filtration.
Purification Strategy
Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on the acidic silica surface.[13][14]
-
Recrystallization: This is often the most effective method. A suitable solvent system (e.g., water/acetonitrile) can yield high-purity material.[12]
-
Acid-Base Extraction: The amphoteric nature of the boronic acid and the basicity of the pyridine ring allow for purification through a carefully controlled acid-base extraction sequence to remove non-polar or non-basic impurities.[15]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[16] This reaction enables the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide, a key step in the synthesis of many pharmaceutical agents.[17][18]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The cycle involves a Pd(0)/Pd(II) couple and requires a base to activate the boronic acid.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Causality in the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Activation: A base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate complex [-B(OH)₃]⁻.[2] This activation is essential for the subsequent step.
-
Transmetalation: The organic group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and the 5-ethylpyridin-3-yl group) couple and are expelled from the palladium, forming the final product and regenerating the active Pd(0) catalyst.
Field-Proven Experimental Protocol
This protocol outlines a general procedure for coupling this compound with a generic aryl bromide.
-
Reaction Setup: To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is common, as water can be beneficial for the reaction.[19]
-
Inert Atmosphere Purge: Seal the vial and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Place the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.
Stability, Storage, and Handling: Ensuring Reagent Integrity
While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl isomers, proper handling and storage are crucial to prevent degradation.
Common Decomposition Pathways
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It can be accelerated by harsh acidic or basic conditions.[20]
-
Oxidation: Boronic acids can be susceptible to oxidative degradation.[20]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered cyclic trimer called a boroxine. While often reversible upon addition of water, this can complicate stoichiometry.[20]
Recommended Storage and Handling Protocols
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[16][21] Refrigeration is recommended for long-term storage.[22] The container should be kept under an inert atmosphere (nitrogen or argon) to minimize contact with air and moisture.[22]
-
Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][22] Avoid contact with strong oxidizing agents.[22]
Concluding Remarks and Future Perspective
This compound is more than just a chemical; it is an enabling tool for innovation. Its robust utility in Suzuki-Miyaura coupling allows for the streamlined construction of complex molecular architectures containing the valuable 5-ethylpyridine-3-yl scaffold. This makes it an indispensable reagent in the quest for novel therapeutics and advanced functional materials. As synthetic methodologies continue to evolve, the demand for well-characterized, high-purity building blocks like this will only intensify, cementing its role in the future of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. arctomsci.com [arctomsci.com]
- 4. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 5-ethylpyridin-3-ylboronic acid 95% | CAS: 1001907-70-5 | AChemBlock [achemblock.com]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. benchchem.com [benchchem.com]
- 21. laballey.com [laballey.com]
- 22. fishersci.co.uk [fishersci.co.uk]
Spectroscopic Data of (5-Ethylpyridin-3-yl)boronic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Ethylpyridin-3-yl)boronic acid, a substituted pyridinylboronic acid, is a versatile building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the ethyl group at the 5-position and the boronic acid moiety at the 3-position of the pyridine ring offers specific steric and electronic properties that are valuable in the design of novel pharmaceutical compounds and functional materials.
Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound. This technical guide provides a detailed analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide will utilize predicted data and draw upon experimental data from analogous structures to provide a robust and instructive overview.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the pyridine ring, the ethyl substituent, and the boronic acid functional group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol for NMR Spectroscopy
A well-defined protocol is essential for acquiring high-quality NMR spectra of boronic acids, which are prone to dehydration to form cyclic boroxine trimers, potentially complicating spectral interpretation.
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred for boronic acids as they can disrupt the formation of boroxine anhydrides through hydrogen bonding and solvation.[1]
-
Gently agitate the sample to ensure complete dissolution.
-
-
Instrumental Parameters:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence should be used to simplify the spectrum.
-
Caption: General workflow for NMR analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom and the boronic acid group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-4 | 8.0 - 8.2 | s | - |
| H-6 | 8.6 - 8.8 | s | - |
| -CH₂- | 2.6 - 2.8 | q | ~7.6 |
| -CH₃ | 1.2 - 1.4 | t | ~7.6 |
| B(OH)₂ | 4.0 - 6.0 | br s | - |
Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary depending on solvent and concentration. The boronic acid protons are exchangeable and often appear as a broad singlet, the integration of which may not be reliable.
Interpretation:
-
Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The specific substitution pattern will lead to singlet-like appearances for these protons in a decoupled spectrum, though some minor long-range couplings may be observable at high resolution.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons will appear as a quartet due to coupling with the three adjacent methyl (-CH₃) protons. The methyl protons will, in turn, appear as a triplet due to coupling with the two adjacent methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and can exchange with residual water or deuterons from the solvent. This rapid exchange typically results in a broad singlet that may vary in chemical shift and intensity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will produce a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 (C-B) | ~130 (often broad) |
| C-4 | ~140 |
| C-5 | ~135 |
| C-6 | ~152 |
| -CH₂- | ~25 |
| -CH₃ | ~15 |
Note: The carbon atom directly attached to the boron atom (C-3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation induced by the boron nucleus.
Interpretation:
-
Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern.
-
Aliphatic Carbons (-CH₂- and -CH₃): The carbons of the ethyl group will appear in the upfield region of the spectrum, with the methyl carbon being the most shielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, B-O, C-N, and C-H vibrations.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.
-
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Boronic acid (B(OH)₂) |
| 2850 - 3000 | C-H stretch | Ethyl group & Pyridine ring |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1310 - 1380 | B-O stretch | Boronic acid |
| 1000 - 1200 | C-N stretch | Pyridine ring |
Interpretation:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, indicative of hydrogen bonding.
-
B-O Stretch: A strong absorption band around 1310-1380 cm⁻¹ is attributed to the B-O stretching vibration.
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: The C-H stretching vibrations of the ethyl group and the pyridine ring will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC).
-
Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like boronic acids, often yielding the protonated molecule [M+H]⁺ or other adducts.[2]
-
-
Mass Analysis:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.
-
Expected Mass Spectrometric Data:
-
Molecular Formula: C₇H₁₀BNO₂
-
Molecular Weight: 151.0 g/mol
-
Expected Ion Peaks (m/z):
-
[M+H]⁺: 152.1 (Monoisotopic mass)
-
[M+Na]⁺: 174.1 (Monoisotopic mass)
-
[M-H₂O+H]⁺: 134.1 (Loss of water)
-
Interpretation:
The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of boron, which has two major isotopes (¹⁰B and ¹¹B), the molecular ion peak and boron-containing fragment peaks will exhibit a characteristic isotopic pattern. The fragmentation pattern will likely involve the loss of water from the boronic acid moiety and cleavage of the ethyl group.
Caption: Plausible fragmentation pathway in ESI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles of NMR, IR, and MS, and by analyzing the predicted spectra in conjunction with data from analogous compounds, researchers can confidently characterize this important synthetic building block. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, ensuring the accurate identification and quality control of this versatile reagent.
References
Physical properties of (5-Ethylpyridin-3-yl)boronic acid (melting point, solubility)
An In-Depth Technical Guide to the Physicochemical Characterization of (5-Ethylpyridin-3-yl)boronic acid: Melting Point and Solubility Profiling
Introduction
This compound belongs to the versatile class of organoboron compounds, which are pivotal as building blocks and synthetic intermediates in modern organic chemistry.[1] Their utility in forming stable covalent bonds, most notably in Suzuki-Miyaura cross-coupling reactions, has made them indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of such an intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and ultimately, therapeutic application.
This guide provides a comprehensive overview of the core physicochemical properties of this compound—specifically its melting point and solubility. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the robust methodologies required for their determination. We will delve into the unique chemical nature of boronic acids, including their propensity for dehydration and their Lewis acidic character, which profoundly influence these physical characteristics.
Melting Point Determination: A Criterion for Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a very narrow range, typically 0.5-1.0°C. Therefore, melting point determination serves two critical functions: identification of the compound and assessment of its purity. The presence of even small amounts of miscible impurities typically causes a depression of the melting point and a broadening of the melting range.[3][4]
Unique Considerations for Boronic Acids
A unique characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic trimeric anhydrides, known as boroxines.[2][5] This transformation can complicate analysis, as the boroxine will have a different melting point than the boronic acid itself. This phenomenon can sometimes lead to unreliable or inconsistent melting point measurements.[5] Therefore, careful control of the heating rate and meticulous observation are paramount. It is standard practice to first perform a rapid determination to find an approximate melting point, followed by a slower, more careful measurement.
Experimental Protocol: Capillary Melting Point Determination
The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), a standard and reliable method in organic chemistry.
Methodology:
-
Sample Preparation:
-
Capillary Tube Loading:
-
Jab the open end of a glass capillary tube into the powdered sample.[6]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6]
-
To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The impact will pack the solid tightly into the bottom.[6]
-
The final packed sample height should be approximately 2-3 mm.[6]
-
-
Instrument Setup and Measurement:
-
Place the loaded capillary tube into a sample slot in the melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, set a fast heating ramp (e.g., 10-20°C per minute) to get a preliminary value.[3]
-
Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate, approximately 1-2°C per minute.[3]
-
-
Observation and Recording:
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first droplet of liquid becomes visible (T₁).[6]
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[7]
-
The melting point is reported as the range T₁ – T₂.
-
Perform the measurement in duplicate or triplicate to ensure consistency.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Profiling: Guiding Formulation and Reaction Conditions
Solubility is a critical parameter that dictates the suitability of a compound for various applications. In drug development, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is essential for designing synthetic routes, purification by crystallization, and analytical method development.[8][9]
Unique Considerations for Boronic Acids
Boronic acids are Lewis acids with pKa values typically around 9.[1][2] In aqueous solutions at physiological pH, they exist primarily in their neutral, trigonal planar form. However, in basic media (pH > pKa), they can accept a hydroxide ion to form an anionic, tetrahedral boronate species.[1] This ionization significantly increases aqueous solubility.
Furthermore, boronic acids can form reversible covalent complexes with diols (compounds with two hydroxyl groups).[2] This property is exploited in drug formulation; for example, formulating a boronic acid API with a sugar like mannitol can dramatically increase its aqueous solubility by forming a more soluble boronate ester complex.[9] This interaction is a key consideration for any formulation scientist working with this class of compounds.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility
This protocol provides a standardized method to assess the solubility of this compound across a range of relevant solvents. The general procedure involves determining the amount of solvent required to dissolve a known mass of the solute.[10][11]
Methodology:
-
Preparation:
-
Place a precisely weighed amount of the compound (e.g., 10 mg) into a small test tube or vial.[12]
-
-
Solvent Addition:
-
Add the selected solvent (e.g., water, ethanol, DMSO, acetone, toluene) to the test tube in measured portions (e.g., 0.1 mL increments) using a calibrated pipette.[10]
-
-
Equilibration:
-
After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 60 seconds).[8] Allow the mixture to stand and observe.
-
Gentle warming may be applied if thermal stability is not a concern, but this should be noted.
-
-
Observation and Classification:
-
Visually inspect the mixture for any remaining solid particles.
-
Continue adding solvent portions until the solid is completely dissolved.
-
Record the total volume of solvent required.
-
The solubility can be classified based on standard criteria (e.g., USP solubility definitions) or reported quantitatively (e.g., in mg/mL).
-
-
Testing in Aqueous Buffers:
-
Repeat the procedure using aqueous buffers at different pH values (e.g., pH 2, pH 7.4, pH 10) to understand the impact of ionization on solubility.[13]
-
Workflow for Solubility Profiling
Caption: General workflow for the experimental determination of solubility.
Summary of Physical Properties
The following table summarizes the key physical properties for this compound. This data should be determined empirically using the robust protocols outlined in this guide.
| Property | Value | Method |
| Melting Point | Data not publicly available | Capillary Method (Section 1.2) |
| Solubility | ||
| Water | Data not publicly available | Visual Method (Section 2.2) |
| Ethanol | Data not publicly available | Visual Method (Section 2.2) |
| Methanol | Data not publicly available | Visual Method (Section 2.2) |
| Acetone | Data not publicly available | Visual Method (Section 2.2) |
| Dichloromethane | Data not publicly available | Visual Method (Section 2.2) |
| Dimethyl Sulfoxide (DMSO) | Data not publicly available | Visual Method (Section 2.2) |
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.ws [chem.ws]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Senior Application Scientist's Guide to (5-Ethylpyridin-3-yl)boronic Acid: From Commercial Sourcing to Synthetic Application
Abstract
(5-Ethylpyridin-3-yl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine core functionalized with both an ethyl group and a synthetically versatile boronic acid, makes it an invaluable reagent for introducing the 3-pyridyl moiety into complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its commercial availability, physicochemical properties, quality control considerations, and core applications, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present not just protocols, but the underlying chemical rationale to empower scientists in their research and development endeavors.
Strategic Importance and Commercial Landscape
The value of this compound lies in its utility as a key intermediate for creating carbon-carbon bonds, a fundamental process in the synthesis of novel organic molecules.[1] Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity.[2][3] The ethyl-substituted pyridine core, specifically, is a common feature in bioactive molecules, influencing factors such as metabolic stability, solubility, and target engagement.
Sourcing and Commercial Availability
This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. Procurement typically involves identifying the compound by its unique CAS Registry Number.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 1001907-70-5 | [4] |
| Molecular Formula | C₇H₁₀BNO₂ | Calculated |
| Molecular Weight | 150.97 g/mol | Calculated |
| Typical Appearance | White to off-white solid/powder | [1] |
| Common Purity | ≥95% | [5] |
| Key Suppliers | AChemBlock, BLD Pharm, etc. | [4][5] |
Scientist's Insight: When procuring this reagent, it is critical to request a Certificate of Analysis (CoA) from the supplier. Pay close attention to the purity assessment method (e.g., NMR, LC-MS) and the listed impurities. Boronic acids have a propensity to dehydrate and form cyclic anhydrides known as boroxines. While boroxines are often competent in cross-coupling reactions, their presence alters the stoichiometry and can lead to reproducibility issues. The CoA should confirm the primary form of the material.
Synthesis and Quality Control: A Protocol for Self-Reliance
While commercially available, an in-house synthesis may be required for large-scale campaigns or when specific purity profiles are necessary. The Miyaura borylation is a robust and widely adopted method for preparing aryl boronic esters, which can be subsequently hydrolyzed to the desired boronic acid.[6] This palladium-catalyzed process offers high functional group tolerance.[6]
Recommended Synthesis Workflow: Miyaura Borylation
The following workflow outlines the synthesis starting from the corresponding aryl bromide. The choice of a pinacol ester is strategic; these esters are generally more stable, crystalline, and easier to purify via chromatography than the free boronic acids.[7]
Step-by-Step Synthesis Protocol
This protocol is a representative example. All chemical manipulations should be performed by trained professionals in a controlled laboratory setting.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromo-5-ethylpyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 2.5 eq).
-
Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species. Potassium acetate acts as the base required for the catalytic cycle.[8]
-
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) and anhydrous 1,4-dioxane.
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species. Its bulky dppf ligand promotes the reductive elimination step and stabilizes the catalyst.[9]
-
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen is one of the most critical steps for a successful and reproducible Suzuki-Miyaura reaction. Oxygen can oxidatively degrade both the phosphine ligands and the palladium catalyst.[10]
-
-
Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting bromide is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pinacol ester.
-
Hydrolysis (Optional): The pinacol ester can often be used directly in subsequent couplings. To obtain the free boronic acid, the ester can be hydrolyzed using aqueous acid (e.g., HCl) followed by extraction or precipitation.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is its role as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction.[9] This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and exceptional tolerance of diverse functional groups, making it ideal for late-stage functionalization in drug discovery programs.[7][11]
Generalized Suzuki-Miyaura Reaction Workflow
Step-by-Step Application Protocol
This protocol is a representative example for coupling with an aryl bromide.
-
Inert Atmosphere Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the potentially more valuable aryl halide partner. The base is essential for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[6]
-
-
Solvent and Degassing: Add a suitable solvent mixture (e.g., 1,4-dioxane/water, DME, or Toluene/Ethanol/Water) and degas the mixture thoroughly as described previously.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02-0.05 eq) under a positive pressure of inert gas.
-
Rationale: Pd(PPh₃)₄ is a common Pd(0) catalyst that can be used directly. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ with added phosphine ligands can be used. The choice of ligand can dramatically affect reaction efficiency, especially with challenging substrates.
-
-
Reaction: Heat the reaction to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography or recrystallization to obtain the final biaryl product.
Safety, Handling, and Storage
Proper handling is paramount to ensure both user safety and reagent integrity.
-
Safety: this compound, like many boronic acids, should be treated as an irritant. It is known to cause skin irritation and serious eye irritation.[12] Handling in a well-ventilated fume hood is mandatory.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Storage: To prevent degradation (e.g., protodeboronation or oxidation), the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[12] For long-term stability, storage in a cool, dry place, such as a refrigerator or freezer (-20 °C), is recommended.
Conclusion
This compound is a commercially accessible and highly effective building block for modern organic synthesis. Its application in Suzuki-Miyaura cross-coupling provides a reliable and versatile pathway for the construction of complex molecules relevant to the pharmaceutical and materials industries. A thorough understanding of its procurement, synthesis, and handling, as outlined in this guide, enables researchers to leverage this reagent with confidence and precision, accelerating the pace of discovery and innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 5. 5-ethylpyridin-3-ylboronic acid 95% | CAS: 1001907-70-5 | AChemBlock [achemblock.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Safe Handling and Application of (5-Ethylpyridin-3-yl)boronic Acid
Introduction
(5-Ethylpyridin-3-yl)boronic acid, a member of the versatile class of organoboron compounds, is a key building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides an in-depth overview of the safety, handling, and application of this compound, tailored for researchers, scientists, and professionals in drug development. The principles and protocols outlined herein are grounded in established best practices for handling boronic acids and are supplemented with insights into the specific reactivity of pyridinylboronic acid derivatives.
Physicochemical Properties and Structural Integrity
A foundational understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1001907-70-5 | [1] |
| Molecular Formula | C₇H₁₀BNO₂ | N/A |
| Molecular Weight | 150.97 g/mol | N/A |
| Appearance | Typically a white to off-white solid | [2] |
| Solubility | Generally soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) and aqueous base. | [2] |
Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, through the loss of water. This equilibrium is influenced by factors such as concentration, temperature, and the presence of moisture. For pyridinylboronic acids, the nitrogen atom can also influence the compound's properties, including its pKa.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated):
-
Serious Eye Irritation: May cause serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
Causality of Hazards: The acidic nature of the boronic acid functional group and the potential for the fine powder to become airborne contribute to its irritant effects on the skin, eyes, and respiratory tract.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is essential to mitigate the identified risks and ensure the long-term stability of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator for dusts is recommended.[6]
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the work area.
Storage and Stability
The stability of boronic acids is a critical consideration, with protodeboronation being a common degradation pathway, especially for heteroarylboronic acids.[7][8] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration is often recommended.[9]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas such as argon or nitrogen can help to minimize degradation from atmospheric moisture and oxygen.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
References
- 1. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 1692-25-7: Pyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
- 3. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: A Privileged Scaffold in Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of (5-Ethylpyridin-3-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents. The ability to selectively functionalize this ring is paramount for fine-tuning the pharmacological properties of drug candidates. This compound has emerged as a key building block for this purpose. Its strategic placement of a boronic acid group on an ethyl-substituted pyridine core provides a versatile handle for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1][2]
Boronic acids are prized for their versatile reactivity, general stability, and relatively low toxicity.[3][4] Their degradation product, boric acid, is considered environmentally benign and is readily eliminated by biological systems.[3] This guide offers a detailed exploration of the reactivity profile of this compound, focusing on its primary application in the Suzuki-Miyaura reaction, the challenges inherent to heteroaryl boronic acids, and field-proven strategies to maximize synthetic success.
Physicochemical Properties, Stability, and Handling
Understanding the fundamental properties of this compound is the first step toward its effective utilization. While generally appearing as a stable solid, boronic acids are susceptible to specific degradation pathways that must be managed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1001907-70-5 / 1188477-11-3 | [5][6] |
| Molecular Formula | C₇H₁₀BNO₂ | [7] |
| Molecular Weight | 150.97 g/mol | [7] |
| Appearance | Typically an off-white to white solid | [8] |
Key Stability Considerations:
-
Dehydration to Boroxines: Like many boronic acids, this compound can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[9][10] While this process is reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and reaction kinetics. It is often advisable to use the boronic acid as is or to convert it to a more stable boronate ester for long-term storage or specific applications.[11]
-
Protodeboronation: The most significant and often irreversible decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] This side reaction is highly dependent on the reaction conditions, particularly the presence of water and the pH.[12][13] For heteroaromatic boronic acids like this one, the Lewis basic nitrogen atom can influence the rate of this undesired reaction.[12]
Handling and Storage Recommendations: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to minimize contact with atmospheric moisture.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)–C(sp²) bonds.[14][15] This reaction provides a powerful and modular approach to synthesizing biaryl and hetero-biaryl compounds.[16]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established palladium-based catalytic cycle. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide or chloride), forming a Pd(II) complex.
-
Transmetalation: This is the rate-determining step for many systems. The organic group (the 5-ethylpyridin-3-yl moiety) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[17][18]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[18]
Challenges and Strategies for a Pyridine Boronic Acid
The presence of the pyridine nitrogen introduces specific challenges not seen with simple aryl boronic acids.
-
Catalyst Inhibition: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to its deactivation or the formation of less reactive complexes.[19] This is a well-documented phenomenon, particularly for 2-substituted pyridines (the "2-pyridyl problem"), but it can also affect 3-substituted isomers.[19]
-
Protodeboronation Propensity: Under neutral pH conditions, pyridine boronic acids can exist as zwitterionic species, which can accelerate the rate of protodeboronation through a unimolecular fragmentation pathway.[12]
To overcome these challenges, careful optimization of reaction conditions is essential.
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Reagents | Rationale & Causality |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These are common, commercially available Pd(0) or Pd(II) sources that readily form the active Pd(0) catalyst in situ.[16][20] |
| Ligand | Buchwald-type phosphines (e.g., SPhos, RuPhos), PPh₃ | Bulky, electron-rich phosphine ligands accelerate reductive elimination and can stabilize the palladium catalyst, preventing decomposition and improving yields, especially for challenging substrates like heteroaryl chlorides.[21][22] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | A base is crucial for activating the boronic acid to form the boronate for transmetalation.[17] Cesium salts (Cs₂CO₃, CsF) are often superior for difficult couplings due to their higher basicity and solubility in organic solvents, which can minimize competing protodeboronation.[19][21] |
| Solvent | 1,4-Dioxane, Toluene, THF, DME, often with an aqueous phase | Aprotic polar solvents are standard. The addition of water can aid in dissolving the base and may facilitate the formation of Pd-OH intermediates that influence transmetalation, sometimes accelerating the reaction.[20][23] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion, especially when using less reactive coupling partners like aryl chlorides. |
Managing the Key Side Reaction: Protodeboronation
The primary competing reaction that plagues syntheses involving heteroaryl boronic acids is protodeboronation. Its mitigation is a hallmark of a well-designed protocol.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Strategies to Minimize Protodeboronation:
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), is a common and effective strategy. These esters undergo "slow release" hydrolysis under the reaction conditions to generate the active boronic acid in low concentrations, minimizing its exposure to conditions that favor protodeboronation.[12][24]
-
Anhydrous Conditions: While aqueous bases are common, running the reaction under strictly anhydrous conditions with a base like potassium fluoride (KF) or cesium fluoride (CsF) can suppress protonolysis.[21]
-
Careful Base Selection: Strong aqueous bases can accelerate protodeboronation. Milder bases or non-aqueous systems are often preferable.[12]
-
Temperature Control: While heat is necessary, excessive temperatures or prolonged reaction times can increase the rate of decomposition. Reaction monitoring (e.g., by LC-MS or HPLC) is crucial to determine the optimal endpoint.[21]
Exemplary Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely ground K₂CO₃ (3.0 equiv).
-
Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the catalyst and ligands.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The solvent should be degassed by sparging with argon for 15-30 minutes prior to use.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.[19]
Analytical Characterization
Proper analysis is essential to confirm the identity and purity of both the starting material and the final product.
-
High-Performance Liquid Chromatography (HPLC) & LC-Mass Spectrometry (LC-MS): These are the workhorse techniques for monitoring reaction progress and assessing the purity of the final compound.[25][26] A reversed-phase C18 column is often suitable.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product, confirming the successful formation of the new C-C bond. ¹¹B NMR can be used to characterize the boronic acid starting material.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the product.
Conclusion
This compound is a highly valuable reagent in the synthetic chemist's toolbox, offering a direct route to novel pyridine-containing compounds for drug discovery and materials science. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, a powerful but nuanced transformation. Success hinges on a clear understanding of the reaction mechanism and the proactive management of side reactions, particularly protodeboronation. By selecting appropriate catalysts, ligands, and bases, and by carefully controlling the reaction environment, researchers can effectively harness the synthetic potential of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-ethylpyridin-3-ylboronic acid CAS#: 1188477-11-3 [m.chemicalbook.com]
- 6. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. nbinno.com [nbinno.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. waters.com [waters.com]
- 26. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: (5-Ethylpyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Ethyl-3-pyridyl Moiety
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The introduction of specific substitution patterns is a key strategy for modulating the pharmacological profile of lead compounds. The 5-ethyl-3-substituted pyridine motif, in particular, offers a unique combination of electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the crucial carbon-carbon bonds that link this pyridine core to other aryl or heteroaryl fragments.[1][2]
This guide provides a detailed examination and field-proven protocols for the successful application of (5-Ethylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions. As a 3-pyridylboronic acid derivative, it circumvents some of the notorious challenges associated with 2-pyridyl isomers, yet still requires careful optimization to achieve high efficiency and reproducibility.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for rational protocol design and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new carbon-carbon bond, regenerating the catalytically active Pd(0) species, which re-enters the cycle.
References
Synthesis of Biaryl Compounds Using (5-Ethylpyridin-3-yl)boronic Acid: An Application and Protocol Guide
Introduction: The Significance of Biarylpyridines in Modern Chemistry
The biaryl structural motif is a ubiquitous feature in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic materials.[1][2] Among these, biarylpyridines hold a place of particular importance. The incorporation of a pyridine ring into a biaryl scaffold can significantly modulate the molecule's physicochemical properties, including its solubility, metabolic stability, and ability to engage in specific biological interactions. This makes them highly sought-after building blocks in the field of drug discovery and development.[3] (5-Ethylpyridin-3-yl)boronic acid has emerged as a key reagent in this context, providing a direct and efficient route to a diverse range of ethyl-substituted biarylpyridine compounds.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of carbon-carbon bonds between aryl and/or heteroaryl partners.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of catalysts and boronic acids have cemented its status as a cornerstone of modern organic synthesis.[1][7][8] This guide provides a comprehensive overview of the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura coupling, offering detailed mechanistic insights and a robust, field-proven experimental protocol for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic outcomes. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.[9] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[11]
-
Transmetalation: This is a critical step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this process.[7][10] The base activates the boronic acid by forming a more nucleophilic boronate species (ate complex), which then readily undergoes transmetalation with the palladium(II) complex, displacing the halide.[12][13][14] The choice of base can significantly impact the reaction rate and yield.[14]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Commercially Available | Ensure purity and dryness. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| SPhos | Ligand Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine (Saturated NaCl solution) | In-house | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying organic layers. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile solvents, palladium catalysts, and aryl halides should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions involving air-sensitive reagents like phosphine ligands should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[15]
Reaction Setup and Procedure
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl compound.[16][17]
Characterization of the Biaryl Product
The identity and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product.[18][19][20] The spectra should be consistent with the expected structure, showing the characteristic signals for both the aryl and the 5-ethylpyridine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[19][21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Incorrect base or solvent | - Use a fresh batch of catalyst and ligand- Ensure all glassware is oven-dried and solvents are anhydrous- Purify starting materials if necessary- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, DME) |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use rigorously dried solvents and reagents- Monitor the reaction closely and stop it once the starting material is consumed- Consider using the corresponding boronic ester, which can be more stable[22][23] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under a strictly inert atmosphere- Reduce the catalyst loading |
| Difficulty in Purification | - Close polarity of product and byproducts | - Optimize the mobile phase for column chromatography- Consider alternative purification techniques such as preparative HPLC or crystallization[16][24][25] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a powerful and reliable method for the synthesis of a wide range of ethyl-substituted biarylpyridines. By understanding the underlying mechanism and adhering to a robust experimental protocol, researchers can efficiently access these valuable compounds for applications in drug discovery, materials science, and beyond. Careful attention to reaction setup, reagent quality, and purification techniques will ensure the successful synthesis and characterization of the desired biaryl products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
The Strategic Application of (5-Ethylpyridin-3-yl)boronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Pyridine Scaffold and the Power of Boronic Acids in Modern Drug Discovery
The pyridine ring is a privileged heterocyclic scaffold, integral to the structure of numerous blockbuster pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a cornerstone of medicinal chemistry. The efficient construction of complex molecules incorporating this motif is therefore of paramount importance in the drug development pipeline. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and robustness in forging carbon-carbon bonds.[1]
Central to this transformation are organoboron reagents, particularly boronic acids and their esters.[2] These compounds are generally stable, have low toxicity, and are available with a vast array of substitution patterns, making them ideal building blocks for creating molecular diversity.[3] This application note focuses on a specific, high-value building block, (5-Ethylpyridin-3-yl)boronic acid , and details its application in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of analogues of the selective COX-2 inhibitor, Etoricoxib.
The Challenge and Utility of Pyridylboronic Acids
While immensely useful, the application of heteroaromatic boronic acids, especially those containing a pyridine ring, presents unique challenges compared to their carbocyclic counterparts. Key considerations include:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[3]
-
Protodeboronation: The carbon-boron bond in electron-deficient heteroaryl boronic acids can be susceptible to cleavage, particularly under basic or aqueous conditions, leading to reduced yields.[3]
-
Transmetalation Rate: The transmetalation step in the Suzuki-Miyaura catalytic cycle can be slower for electron-deficient pyridylboronic acids.[4]
Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to overcome these hurdles and achieve efficient coupling. The ethyl substituent at the 5-position of the pyridine ring in this compound provides a valuable lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Core Application: Synthesis of an Etoricoxib Analogue
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[5] Its structure features a bipyridine core, which is assembled via a Suzuki-Miyaura coupling in several patented synthetic routes.[6][7] By adapting these established industrial syntheses, this compound can be employed as a key reagent to synthesize 5-Chloro-6'-ethyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] , a close analogue of Etoricoxib.
This transformation involves the coupling of this compound with a suitable aryl halide, such as 2,5-dichloro-3-(4-(methylsulfonyl)phenyl)pyridine . This key intermediate can be synthesized through various established routes.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Chloro-6'-ethyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine]
This protocol describes a robust and scalable method for the Suzuki-Miyaura cross-coupling of this compound with the chlorinated bipyridine precursor. The selection of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is based on its proven efficacy in challenging cross-coupling reactions involving heteroaryl substrates, as it promotes rapid oxidative addition and reductive elimination while being less susceptible to catalyst deactivation.[8][9]
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Mass/Volume |
| 2,5-Dichloro-3-(4-(methylsulfonyl)phenyl)pyridine | 202409-32-3 | 320.21 | - | 1.0 | 320 mg |
| This compound | 908139-95-5 | 150.98 | - | 1.2 | 181 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 72287-26-4 | 731.73 | - | 0.03 (3 mol%) | 22 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2 M (aqueous) | 2.0 | 1.0 mL |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 10 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 1.0 mL |
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-3-(4-(methylsulfonyl)phenyl)pyridine (320 mg, 1.0 mmol), this compound (181 mg, 1.2 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Using a syringe, add 10 mL of degassed 1,4-dioxane to the flask. Follow this by the addition of 1.0 mL of a degassed 2 M aqueous solution of potassium carbonate.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 8-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting aryl chloride.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-Chloro-6'-ethyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine].
Data Presentation and Visualization
Reaction Scheme
Caption: Suzuki-Miyaura coupling to form an Etoricoxib analogue.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical molecules. The protocol detailed herein for the synthesis of an Etoricoxib analogue via a Suzuki-Miyaura cross-coupling reaction demonstrates its utility. By carefully selecting the catalyst, base, and solvent system, the inherent challenges of using pyridylboronic acids can be effectively overcome, enabling high-yielding and scalable synthetic routes. This approach provides medicinal chemists with a reliable method to introduce the 5-ethylpyridine-3-yl moiety, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of (5-Ethylpyridin-3-yl)boronic Acid in Next-Generation Agrochemical Design
Introduction: The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds. Pyridine-based compounds have long been a cornerstone in the development of fungicides, herbicides, and insecticides, owing to their versatile biological activities.[1][2] Within this class, (5-Ethylpyridin-3-yl)boronic acid emerges as a pivotal building block. Its strategic substitution pattern—an activating ethyl group and a versatile boronic acid handle—offers a direct route to a diverse array of complex biaryl and heteroaryl structures, which are frequently the core of modern active ingredients.[3][4] This document provides an in-depth guide for researchers and synthetic chemists on the properties, applications, and detailed protocols for leveraging this compound in agrochemical discovery, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
This compound (CAS 1001907-69-2) is a stable, solid compound that serves as an excellent nucleophilic partner in cross-coupling reactions.[5] Understanding its properties is crucial for successful experimental design and execution.
| Property | Value | Source |
| CAS Number | 1001907-69-2 | [5] |
| Molecular Formula | C₇H₁₀BNO₂ | Inferred |
| Molecular Weight | 150.97 g/mol | Inferred |
| Appearance | White to off-white powder | [5] |
| pKa | ~8.5-9.5 (Typical for arylboronic acids) | [2] |
Storage and Stability: Like many boronic acids, this compound is susceptible to dehydration, which can lead to the formation of a cyclic trimer anhydride (a boroxin). While this does not always inhibit reactivity, it can complicate stoichiometry. It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is advised.
Safety Precautions: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust. In case of contact, rinse the affected area with copious amounts of water.
The Synthetic Powerhouse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate. This reaction is highly valued in industrial synthesis for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[1]
The catalytic cycle, a fundamental concept for any researcher in this field, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices: The success of a Suzuki-Miyaura coupling, especially with heteroaryl substrates like this compound, is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. While catalysts like Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is employed, which is reduced in situ. The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the rate-limiting oxidative addition and reductive elimination steps, which is particularly beneficial when using less reactive aryl chlorides as coupling partners.
-
Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction rates and prevent side reactions. For substrates with base-sensitive functional groups, milder bases like KF may be used.
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. Mixed aqueous-organic solvent systems, such as 1,4-dioxane/water or toluene/ethanol/water, are common. The water component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for the synthesis of novel agrochemical candidates.
Protocol 1: Synthesis of this compound
While commercially available, this protocol outlines a common laboratory-scale synthesis via a lithium-halogen exchange, a method frequently used for preparing pyridylboronic acids.
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Bromo-5-ethylpyridine (1.0 equiv)
-
Triisopropyl borate (1.5 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Toluene
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-ethylpyridine (1.0 equiv) and triisopropyl borate (1.5 equiv).
-
Dissolve the reactants in a mixture of anhydrous THF and toluene (e.g., 1:1 ratio).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The reasoning for adding the organolithium to the mixture of the halide and borate is that the lithium-halogen exchange is significantly faster than the reaction of n-BuLi with the borate ester, minimizing side reactions.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Adjust the pH to ~7.5 using 2M NaOH.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or by conversion to its pinacol ester for easier handling and purification by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust set of conditions for coupling this compound with a generic aryl bromide, a common transformation in the synthesis of agrochemical precursors.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for achieving high yields with heteroaryl boronic acids, as it promotes the key steps of the catalytic cycle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | >85 (Typical) |
| 2-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | >80 (Typical) |
| 3-Bromo-6-chloropyridine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | >75 (Typical) |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions. The values provided are typical for these types of couplings and should be used as a guideline for optimization.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures that are central to the discovery of new active ingredients. The protocols and insights provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this strategic intermediate. As the demand for more sophisticated and sustainable crop protection solutions grows, the importance of such well-defined and strategically functionalized building blocks will only increase, paving the way for the next generation of agrochemical innovation.
References
- 1. Tempering the Reactivities of Postulated α-Oxo Gold Carbenes by Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Chan-Lam coupling reactions with (5-Ethylpyridin-3-yl)boronic acid
An Application Guide to Chan-Lam Coupling with (5-Ethylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing Chan-Lam cross-coupling reactions using this compound. As a key building block in medicinal chemistry, the successful arylation of amines, alcohols, and other nucleophiles with this heteroaromatic boronic acid is critical for the synthesis of novel molecular entities. This guide moves beyond a simple recitation of steps to explain the underlying principles, optimization strategies, and troubleshooting, ensuring a higher probability of success in your synthetic endeavors.
Introduction: The Strategic Value of the Chan-Lam Coupling
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active compounds.[1] The copper-catalyzed Chan-Lam coupling reaction represents a powerful tool for creating aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[2] It serves as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, offering distinct advantages such as the use of an inexpensive, earth-abundant copper catalyst and exceptionally mild reaction conditions.[3][4] Often, these reactions can be performed at room temperature and are open to the atmosphere, simplifying the experimental setup considerably.[2][5]
The substrate, this compound, is a heteroaromatic building block of significant interest. The pyridine motif is a common feature in many approved drugs, and its ability to engage in hydrogen bonding and metal coordination can be pivotal for molecular recognition at a biological target. The Chan-Lam coupling provides a direct and efficient method to link this valuable heterocycle to a wide array of nucleophiles.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Chan-Lam coupling is an oxidative cross-coupling process.[4] While the exact mechanism can be complex and dependent on the specific substrates and ligands, a generally accepted catalytic cycle involves copper cycling through Cu(II), Cu(III), and Cu(I) oxidation states.[2][6]
The key steps are:
-
Ligand Exchange/Coordination : The heteroatom nucleophile (R-XH, where X = N, O) coordinates to the Cu(II) center.
-
Transmetalation : The aryl group from the boronic acid is transferred to the copper center, displacing a ligand and forming a Cu(II)-Aryl intermediate.
-
Oxidation : The Cu(II)-Aryl species is thought to undergo oxidation to a transient, highly reactive Cu(III) intermediate. This step is often facilitated by oxygen from the air.[4]
-
Reductive Elimination : The C-X bond is formed from the Cu(III) intermediate, releasing the final arylated product. This step reduces the copper center to Cu(I).
-
Reoxidation : The Cu(I) species is reoxidized back to the active Cu(II) catalyst by an oxidant (typically atmospheric oxygen), completing the cycle.[6]
Caption: The catalytic cycle of the Chan-Lam coupling reaction.
Core Protocol: C-N Coupling of this compound with a Secondary Amine
This protocol provides a robust starting point for the coupling of this compound with a representative secondary amine, such as morpholine. Optimization may be required for different nucleophiles.
Reagents and Equipment
-
This compound
-
Nucleophile (e.g., Morpholine)
-
**Copper(II) Acetate (Cu(OAc)₂) ** - A common and effective catalyst.[6]
-
Base (e.g., Pyridine or Triethylamine) - Can facilitate the reaction, though some protocols are base-free.[2][6]
-
Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH)) - Methanol is often a superior solvent.[7][8]
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
-
Analytical tools: TLC plates, LC-MS
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry round-bottom flask, add this compound (1.0 equiv).
-
Addition of Reagents : Add the secondary amine (1.2-1.5 equiv), Copper(II) Acetate (0.1-1.0 equiv), and your chosen solvent (e.g., DCM or MeOH, to make a ~0.1 M solution based on the boronic acid).
-
Rationale: A slight excess of the amine can drive the reaction to completion. The amount of copper can vary; stoichiometric amounts were used in early examples, but catalytic amounts are now common.[4]
-
-
Initiation : Add the base (e.g., Pyridine, 2.0 equiv). The pyridine can act as both a base and a ligand, which can be beneficial for this specific substrate.[2]
-
Reaction Conditions : Stir the mixture vigorously at room temperature. The flask can be left open to the air to allow atmospheric oxygen to act as the terminal oxidant.[4][9]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Look for the consumption of the limiting reagent (boronic acid). Reaction times can range from a few hours to 48 hours.[9]
-
Work-up :
-
Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification :
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.
-
Caption: General experimental workflow for Chan-Lam coupling.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The unique electronic nature of the pyridine ring in this compound can influence reactivity. The table below outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion | 1. Inactive catalyst. 2. Low nucleophilicity of the amine/alcohol.[10] 3. Steric hindrance. | 1. Try a different copper source (e.g., Cu(OTf)₂), which can be more active.[8] 2. Increase the reaction temperature to 50-80 °C. 3. Add an external ligand (e.g., a phenanthroline-based ligand) to enhance catalyst activity.[8][11] |
| Protodeboronation | Presence of excess water or acidic protons leading to the replacement of the -B(OH)₂ group with -H.[6] | 1. Use anhydrous solvents and dry glassware. 2. Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water.[6] 3. Use a non-protic base or run the reaction base-free. |
| Homocoupling of Boronic Acid | A common side reaction that forms a bi-pyridyl species. | 1. Use a slight excess of the nucleophile to favor the cross-coupling pathway. 2. Lower the reaction temperature. 3. Ensure efficient stirring to avoid localized high concentrations of reagents. |
| Formation of Phenol Byproduct | The boronic acid reacts with water or hydroxide as the nucleophile.[12] | This is mechanistically related to protodeboronation. Follow the same recommendations: use anhydrous conditions and molecular sieves. |
| Complex Mixture of Products | The pyridine nitrogen itself may be arylated in some cases, or it may coordinate to the copper and inhibit catalysis. | 1. If N-arylation of the pyridine ring is suspected, protect it if possible. 2. Add a competing ligand (like bipyridine or a phenanthroline derivative) to control the coordination environment of the copper catalyst.[8] |
Conclusion
The Chan-Lam coupling of this compound is a highly effective method for synthesizing valuable C-N and C-O linked heteroaromatic compounds. Its operational simplicity and mild conditions make it an attractive choice for applications in drug discovery and process chemistry. By understanding the core mechanism and being prepared to optimize key parameters such as the catalyst, solvent, and base, researchers can successfully employ this reaction to accelerate their synthetic programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. marmacs.org [marmacs.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
Application Notes & Protocols: Catalyst and Base Selection for Cross-Coupling Reactions of (5-Ethylpyridin-3-yl)boronic Acid
Introduction
(5-Ethylpyridin-3-yl)boronic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its pyridine core is a common motif in pharmacologically active compounds, making efficient methods for its incorporation into complex molecules highly valuable. Transition metal-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with precision and functional group tolerance.
However, the unique electronic and coordinating properties of the pyridine ring introduce specific challenges. The Lewis basic nitrogen can coordinate to and inhibit the metal catalyst, while the electron-deficient nature of the ring can render the boronic acid susceptible to protodeboronation under basic conditions.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating these challenges. It elucidates the rationale behind catalyst and base selection for the most pertinent reactions of this compound—the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings—and provides field-proven protocols to facilitate successful synthetic outcomes.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl linkages. For a substrate like this compound, careful selection of the catalyst and base is paramount to outcompete potential deactivation and degradation pathways.
Mechanistic Insights: The Critical Role of the Base
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The base plays a crucial, multifaceted role in the transmetalation step, which is often rate-limiting. Two primary mechanisms are generally considered[4][5]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻. This "ate" complex then readily transfers its organic group to the palladium(II) center. This is often the dominant pathway with hydroxide or alkoxide bases.[2][6][7]
-
The Oxo-Palladium Pathway: The base (e.g., an alkoxide) first coordinates to the palladium(II) complex, forming a more reactive palladium-alkoxo species that facilitates transmetalation with the neutral boronic acid.[2]
For heteroaryl boronic acids, a significant side reaction is base-promoted protodeboronation, where the C-B bond is cleaved, quenching the reactive species.[1] The optimal base is therefore one that is strong enough to facilitate transmetalation but not so aggressive that it overwhelmingly promotes protodeboronation.
Catalyst and Base Selection Strategy
The challenge posed by the pyridine nitrogen necessitates the use of sophisticated catalyst systems that are both highly active and resistant to inhibition.
| Component | Recommended Class | Specific Examples | Rationale & Key Considerations |
| Palladium Source | Pd(II) or Pd(0) Precatalysts | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Precatalysts offer better air stability and generate the active Pd(0) species in situ. Buchwald's G3/G4 precatalysts are often highly effective for challenging substrates.[8] |
| Ligand | Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These ligands promote fast reductive elimination, preventing catalyst decomposition. Their steric bulk creates a coordination pocket that favors the substrate over inhibition by the pyridine nitrogen.[9][10][11] |
| Base | Moderate to Strong Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often the base of choice for heteroaryl couplings, providing sufficient basicity with lower risk of protodeboronation compared to hydroxides.[4][7] Cs₂CO₃ is highly effective, partly due to the solubility of its salts in organic solvents. K₂CO₃ is a good, cost-effective starting point. |
| Solvent | Aprotic Polar or Ethereal | 1,4-Dioxane, Toluene, THF, DME (often with water) | The choice of solvent can influence base solubility and reaction rates. Anhydrous conditions with bases like K₃PO₄ are often successful.[12] Aqueous mixtures are common with carbonate bases.[13] |
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam reaction is a powerful, copper-catalyzed method for forming C-N and C-O bonds, coupling boronic acids with amines, amides, phenols, and other nucleophiles.[14][15] It serves as an excellent alternative to palladium-based methods and is often characterized by its operational simplicity and mild conditions.[16]
Mechanistic Overview
The Chan-Lam coupling mechanism is complex and still debated, but it is generally accepted to involve a copper catalyst that cycles between oxidation states (e.g., Cu(II)/Cu(III) or Cu(I)/Cu(II)).[15][17] The key steps involve transmetalation of the aryl group from the boronic acid to the copper center, coordination of the heteroatom nucleophile, and subsequent reductive elimination to form the desired C-N or C-O bond. A key feature is that atmospheric oxygen often serves as the terminal oxidant to regenerate the active catalyst, allowing many procedures to be run open to the air.[14][18]
Catalyst and Base Selection Strategy
Compared to Suzuki-Miyaura couplings, Chan-Lam reactions often require simpler catalytic systems.
| Component | Recommended Class | Specific Examples | Rationale & Key Considerations |
| Copper Source | Cu(II) Salts | Cu(OAc)₂, CuSO₄ | Cu(OAc)₂ is the most common and versatile catalyst. It is inexpensive, stable, and effective for a wide range of nucleophiles.[14][16] |
| Ligand/Additive | N-donor Ligands | Pyridine, Et₃N, DMAP | Often, a mild base like pyridine can serve as both a ligand and a base, accelerating the reaction.[15] In many cases, no external ligand is required.[19][20] |
| Base | Mild Organic or None | Pyridine, Et₃N, 2,6-lutidine | The necessity of a base depends on the pKa of the nucleophile. For many amines and anilines, a mild base is sufficient. Some protocols are base-free.[14][17][19] |
| Solvent | Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN), THF | DCM is a very common solvent for Chan-Lam couplings conducted at room temperature. |
| Atmosphere | Air | Open Flask | The reaction typically utilizes O₂ from the air as the terminal oxidant to regenerate the Cu(II) catalyst, representing a significant advantage in operational simplicity.[14][18] |
Protocol 2: Chan-Lam N-Arylation with this compound
This protocol describes the coupling of this compound with a representative secondary amine.
Materials:
-
Secondary Amine (e.g., Morpholine) (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv, for stoichiometric) or (10 mol%, for catalytic)
-
Pyridine (2.0 equiv, if used)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask open to the air, add the secondary amine (1.0 mmol), Cu(OAc)₂ (1.0 mmol for stoichiometric conditions), and a magnetic stir bar.
-
Add DCM (10 mL) followed by pyridine (2.0 mmol), if utilized as a ligand/base.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add this compound (1.5 mmol) in one portion.
-
Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change from blue/green to brown.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 72 hours.
-
Upon completion, quench the reaction by adding aqueous ammonia (2 M, 10 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Strategic Comparison with Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide (or triflate) and an amine.[21][22] It is a cornerstone of modern synthesis but should be distinguished from the Chan-Lam coupling in its strategic application.
Choosing the Right Reaction
The choice between Chan-Lam and Buchwald-Hartwig is dictated by the readily available starting materials.
If your synthetic plan provides this compound, the Chan-Lam coupling is the most direct route to couple it with an amine or alcohol. If, however, you are starting with a 3-halo-5-ethylpyridine (e.g., 3-chloro- or 3-bromo-5-ethylpyridine), the Buchwald-Hartwig amination is the appropriate choice.
Key Features of Buchwald-Hartwig for Pyridyl Substrates:
-
Catalyst: Similar to the Suzuki reaction, coupling of challenging heteroaryl chlorides requires bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) to achieve high yields.[9][11]
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[23]
-
Challenges: The electron-deficient nature of chloropyridines can make oxidative addition difficult, while the coordinating nitrogen can inhibit the catalyst, necessitating the use of advanced, specialized catalyst systems.[8][9]
Conclusion
The successful application of this compound in cross-coupling reactions is not a matter of a single, universal protocol but rather a strategic selection of catalysts and bases tailored to the specific transformation. For Suzuki-Miyaura C-C couplings, the use of bulky biarylphosphine ligands with moderate inorganic bases like K₃PO₄ is key to overcoming catalyst inhibition and minimizing protodeboronation. For C-N or C-O bond formation, the copper-catalyzed Chan-Lam coupling offers a mild and operationally simple alternative, often proceeding under aerobic conditions with minimal or no base. Understanding the mechanistic underpinnings and strategic context of each reaction empowers the modern chemist to efficiently incorporate this valuable pyridine building block into molecules of high scientific and pharmaceutical importance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
An Application Guide to Rapid Synthesis with (5-Ethylpyridin-3-yl)boronic acid using Microwave-Assisted Methodologies
In the fast-paced fields of drug discovery and materials science, the demand for rapid, efficient, and clean chemical synthesis has never been greater.[1] Traditional synthetic methods, often reliant on conventional heating, can be slow and energy-intensive, creating a bottleneck in the development pipeline.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, often from hours to mere minutes, alongside improved yields and product purity.[2][3] This technology is particularly impactful in the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals.[4]
This guide focuses on the application of MAOS to reactions involving this compound, a valuable heterocyclic building block. The pyridine moiety is a privileged scaffold in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. By leveraging the speed and efficiency of microwave heating, researchers can rapidly generate libraries of complex molecules built around this core, accelerating the hit-to-lead optimization process.
The Science Behind the Speed: Principles of Microwave Heating
Unlike conventional heating methods that rely on slow and inefficient thermal conduction from an external source, microwave irradiation heats the reaction mixture directly and volumetrically.[5][6] This rapid energy transfer is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, resulting in a rapid and uniform increase in temperature throughout the bulk of the material.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7]
This direct heating mechanism allows for temperatures and pressures to be reached that are far in excess of a solvent's atmospheric boiling point, leading to dramatic rate accelerations.[9]
Core Application: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[10] MAOS has proven to be exceptionally effective for this reaction, significantly shortening reaction times and often improving yields.[11]
Below is a detailed protocol for a model Suzuki-Miyaura reaction between this compound and a generic aryl bromide.
Experimental Workflow Diagram
References
- 1. Synthetic Applications for Microwave Synthesis [cem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. epcp.ac.in [epcp.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. webofproceedings.org [webofproceedings.org]
- 7. ijrpas.com [ijrpas.com]
- 8. anubooks.com [anubooks.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Unlocking Synthetic Efficiency: Flow Chemistry Applications of (5-Ethylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the demand for efficient, scalable, and safe chemical synthesis is paramount. (5-Ethylpyridin-3-yl)boronic acid has emerged as a critical building block, particularly for creating complex molecules with applications in drug discovery. This technical guide delves into the application of flow chemistry to reactions involving this versatile reagent, offering a pathway to enhanced productivity and innovation. By transitioning from traditional batch methods to continuous flow processes, researchers can achieve superior control over reaction parameters, leading to higher yields, improved safety profiles, and streamlined scalability.
This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations under continuous flow conditions. The methodologies described herein are grounded in established principles of flow chemistry and are designed to be adaptable to a range of research and development needs.
The Synergy of a Key Building Block and a Powerful Technology
This compound is a heterocyclic boronic acid derivative. The pyridine motif is a common feature in many biologically active compounds, and the boronic acid functionality makes it an ideal partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers significant advantages over traditional batch processing.[1][2] These benefits include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, and superior heat transfer capabilities effectively dissipate exothermic events.[3]
-
Precise Control: Temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to more consistent and reproducible results.[2][3]
-
Improved Yield and Purity: The rapid mixing and efficient heat transfer in flow reactors can minimize the formation of side products, leading to cleaner reaction profiles and higher yields.[4]
-
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactions.[1]
This guide will focus on one of the most powerful applications of this compound in flow chemistry: the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Continuous Flow Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a robust and versatile method for the formation of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[4][5] The reaction couples an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5]
Rationale for Flow Chemistry:
Executing Suzuki-Miyaura couplings in a continuous flow setup can overcome several challenges associated with batch processing.[6] These include:
-
Catalyst Efficiency: The use of packed-bed reactors with immobilized palladium catalysts allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing product contamination with heavy metals.[4]
-
Reaction Optimization: Flow chemistry platforms integrated with automated sampling and analysis can rapidly screen a wide range of reaction parameters (temperature, residence time, stoichiometry, catalyst loading) to identify optimal conditions.[7]
-
Handling of Slurries: While some bases used in Suzuki-Miyaura couplings have poor solubility, flow systems can be designed to handle slurries, ensuring consistent delivery of reagents.
Hypothetical Reaction Scheme:
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a commercially available flow chemistry system.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a supported catalyst like Pd/C)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Acetonitrile)
-
Internal standard for analysis (e.g., dodecane)
Equipment:
-
Commercially available flow chemistry system with at least two pump channels, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
HPLC or GC-MS for reaction monitoring and analysis.
Stock Solution Preparation:
-
Solution A (Organic Phase): In a volumetric flask, dissolve this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the palladium catalyst (e.g., 1-5 mol%) in the chosen organic solvent. If using an internal standard, add it to this solution.
-
Solution B (Aqueous Base): In a separate volumetric flask, dissolve the base (2.0-3.0 equiv.) in water or the chosen solvent mixture.
Flow Reactor Setup and Operation:
-
System Priming: Prime the pumps and the reactor system with the reaction solvent to ensure a stable flow and to remove any air bubbles.
-
Parameter Setting: Set the desired temperature for the reactor coil (e.g., 80-150 °C) and the system back-pressure (e.g., 5-10 bar) to prevent solvent boiling.
-
Initiating the Reaction:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min) into a T-mixer.
-
The combined stream then enters the heated reactor coil. The residence time is determined by the reactor volume and the total flow rate (Residence Time = Reactor Volume / Total Flow Rate).
-
-
Steady State and Sampling: Allow the system to reach a steady state (typically after 3-5 residence times). Collect samples from the reactor outlet for analysis by HPLC or GC-MS to determine conversion and yield.
-
Optimization: Vary the temperature, residence time (by adjusting the flow rate), and reagent concentrations to optimize the reaction conditions.
-
Work-up (Collection Phase): Once optimized, collect the product stream. The collected mixture can then be subjected to a standard aqueous work-up, extraction with an organic solvent, and purification by column chromatography or crystallization.
Data Presentation:
| Parameter | Value Range | Optimal Condition (Example) |
| Temperature | 80 - 150 °C | 120 °C |
| Residence Time | 5 - 30 min | 15 min |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ (2.5 equiv.) |
| Catalyst Loading | 0.5 - 5 mol% | 1 mol% Pd(PPh₃)₄ |
| Solvent | Dioxane/H₂O, DMF | Dioxane/H₂O (4:1) |
| Result | ||
| Conversion | >95% | 98% |
| Isolated Yield | >80% | 92% |
Causality Behind Experimental Choices:
-
Elevated Temperature and Pressure: The use of a sealed flow reactor allows for heating solvents above their atmospheric boiling points, which can significantly accelerate reaction rates. The back-pressure regulator is crucial for maintaining the solvent in the liquid phase.[2]
-
Stoichiometry: A slight excess of the aryl bromide is often used to ensure complete consumption of the more valuable boronic acid. The amount of base is critical for the transmetalation step in the catalytic cycle.[5]
-
Solvent Choice: A mixture of an organic solvent and water is commonly employed to dissolve both the organic reagents and the inorganic base. The choice of solvent can significantly impact the reaction rate and yield.
Visualizing the Workflow
Caption: Workflow for Continuous Flow Suzuki-Miyaura Coupling.
Application Note 2: Flow Synthesis of this compound
For large-scale applications, the synthesis of the boronic acid itself can be a bottleneck. Flow chemistry offers a robust solution for the synthesis of boronic acids via lithiation and borylation, which can be challenging in batch due to the use of highly reactive and unstable organolithium intermediates.[8][9][10]
Rationale for Flow Chemistry:
-
Handling of Unstable Intermediates: The short residence times and rapid quenching possible in flow reactors allow for the generation and immediate use of unstable intermediates like aryllithiums, minimizing decomposition.[10]
-
Cryogenic Conditions: While traditional batch lithiations often require very low temperatures (-78 °C), the efficient heat transfer in microreactors can sometimes allow these reactions to be performed at more accessible temperatures.[11]
-
Safety: The generation of pyrophoric organolithiums in a small, controlled volume significantly enhances the safety of the process.
Hypothetical Reaction Scheme:
Experimental Protocol: Telescoped Flow Synthesis of a Boronic Acid
This protocol outlines a telescoped (multi-step continuous) process for the synthesis of this compound from 3-bromo-5-ethylpyridine.
Materials and Reagents:
-
3-Bromo-5-ethylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous THF
-
Aqueous HCl for hydrolysis
Equipment:
-
A multi-stage flow chemistry system with at least three pump channels, two T-mixers, and two reactor coils (one of which may be cooled).
-
Back-pressure regulator.
Stock Solution Preparation:
-
Solution A: A solution of 3-bromo-5-ethylpyridine in anhydrous THF.
-
Solution B: A solution of n-BuLi in hexanes (as supplied).
-
Solution C: A solution of triisopropyl borate in anhydrous THF.
Flow Reactor Setup and Operation:
-
System Preparation: Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon). Prime the pumps with anhydrous THF.
-
Lithiation Step:
-
Pump Solution A and Solution B into the first T-mixer.
-
The resulting stream flows through the first reactor coil, which may be cooled (e.g., -20 °C to 0 °C) to control the exothermic lithiation. The residence time should be short (e.g., 10-60 seconds) to generate the aryllithium intermediate without significant degradation.
-
-
Borylation Step:
-
The output from the first reactor coil is immediately mixed with Solution C at a second T-mixer.
-
This combined stream enters the second reactor coil (at ambient or slightly elevated temperature) for a sufficient residence time (e.g., 1-5 minutes) to allow for the formation of the boronate ester.
-
-
Quenching and Collection: The output from the second reactor is collected in a flask containing aqueous HCl to hydrolyze the boronate ester to the desired boronic acid.
-
Work-up and Isolation: The collected biphasic mixture is separated, and the aqueous layer is extracted with an organic solvent. The pH of the aqueous layer can be adjusted to precipitate the boronic acid, which is then isolated by filtration.
Data Presentation:
| Parameter | Value Range | Optimal Condition (Example) |
| Lithiation | ||
| Temperature | -20 to 10 °C | 0 °C |
| Residence Time | 10 - 60 sec | 30 sec |
| Borylation | ||
| Temperature | 20 to 60 °C | 25 °C |
| Residence Time | 1 - 10 min | 3 min |
| Result | ||
| Throughput | g/h | (Dependent on scale) |
| Isolated Yield | >60% | 75% |
Visualizing the Telescoped Synthesis
Caption: Telescoped Flow Synthesis of a Boronic Acid.
Conclusion
The adoption of flow chemistry for reactions involving this compound represents a significant step forward in synthetic efficiency and process safety. The protocols and application notes provided in this guide serve as a starting point for researchers looking to leverage the benefits of continuous processing. By embracing this technology, the scientific community can accelerate the discovery and development of new molecules that will shape the future of medicine and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Best Practices in Reporting Flow Chemistry - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. iris.unina.it [iris.unina.it]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and applications in high-throughput continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Stability and degradation of (5-Ethylpyridin-3-yl)boronic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: (5-Ethylpyridin-3-yl)boronic acid
Welcome to the technical support resource for this compound. This guide is designed to provide Senior Application Scientist-level insights into the stability and degradation of this reagent, offering practical solutions to common experimental challenges. The information is structured in a question-and-answer format to directly address issues encountered in the lab.
Section 1: Core Stability and Handling
This section addresses the fundamental principles of storing and handling this compound to prevent degradation before it even enters your reaction flask.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
Answer: this compound, like many heteroarylboronic acids, is sensitive to atmospheric conditions. Proper storage is the first and most critical step in preventing premature degradation.
The primary stability concerns are moisture and oxygen. Boronic acids are prone to forming anhydrides (boroxines) upon dehydration or undergoing oxidative decomposition.[1][2] For pyridine-containing boronic acids, moisture sensitivity is a key concern.
Recommended Storage Protocol:
-
Temperature: Store in a cool, dark place. A recommended storage temperature is -20°C for long-term stability.[3][4]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[5] This minimizes both oxidation and hydrolysis from ambient moisture.
-
Container: Use a tightly sealed container. For bulk quantities, consider storage in a desiccator cabinet under an inert atmosphere. Do not use metal containers, as trace metals can sometimes catalyze decomposition pathways.[3][6]
-
Aliquoting: If you are using the reagent frequently, consider aliquoting the bulk supply into smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere each time a sample is taken.
Q2: I'm setting up a reaction. What are the best practices for handling this reagent on the bench?
Answer: Handling procedures are as crucial as storage. Exposure to the lab environment, even for brief periods, can introduce contaminants that initiate degradation.
Best Handling Practices:
-
Inert Atmosphere: Whenever possible, handle the solid reagent in a glovebox or under a positive pressure of inert gas (e.g., an argon-filled balloon on your flask).
-
Minimize Exposure: If a glovebox is unavailable, weigh the reagent quickly and immediately seal the container. Avoid leaving the bottle open on the bench.
-
Use Dry Solvents: Ensure that all solvents used to dissolve the boronic acid are anhydrous.
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust, which increases the surface area exposed to air and is also a safety hazard.[3][7] Work in a well-ventilated area or a chemical fume hood.[3][7]
Section 2: Understanding Degradation Pathways
Degradation of your boronic acid is a primary cause of failed or low-yielding reactions. Understanding how it degrades allows you to design experiments that mitigate these pathways. The most significant degradation pathway for arylboronic acids is protodeboronation.[8]
Q3: My Suzuki-Miyaura coupling reaction is failing, and I suspect the boronic acid is the problem. What is protodeboronation and why is it happening?
Answer: Protodeboronation (or protodeborylation) is the cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond.[8] In your case, this compound degrades into 3-ethylpyridine, an inert byproduct that will not participate in your coupling reaction.
This side reaction is a frequent issue in cross-coupling reactions because the conditions are often conducive to it.[8][9]
Key Factors Influencing Protodeboronation:
-
pH: The reaction is highly pH-dependent.[10] The basic conditions required for many Suzuki-Miyaura couplings are known to accelerate protodeboronation.[9][10] This occurs because the base (e.g., hydroxide) attacks the Lewis-acidic boron center to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to C-B bond cleavage.[10]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[10]
The diagram below illustrates the base-catalyzed pathway for protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in Reactions of (5-Ethylpyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for experiments involving (5-Ethylpyridin-3-yl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance and address common challenges related to byproduct formation. As Senior Application Scientists, we understand that navigating the complexities of Suzuki-Miyaura couplings and other cross-coupling reactions requires a nuanced understanding of the underlying mechanisms. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Major Byproduct with a Mass Corresponding to the Starting Aryl Halide.
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of my target molecule. The main byproduct I'm observing is the protodeboronated starting material, 3-ethylpyridine. What is causing this, and how can I prevent it?
Answer:
This is a classic case of protodeboronation , a common side reaction in cross-coupling chemistry where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] For heteroaromatic boronic acids like this compound, this process can be particularly problematic.
Root Causes & Mechanistic Insights:
-
Acidity and pH: The reaction's pH is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base.[3][4] For basic heteroaromatic boronic acids, the mechanism can be complex, sometimes involving zwitterionic intermediates that are prone to fragmentation, especially under neutral pH conditions.[1][3]
-
Water Content: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive water can facilitate protodeboronation.[5]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of protodeboronation.
-
Electronic Nature of the Boronic Acid: Electron-deficient boronic acids can be more susceptible to protodeboronation.[6] The pyridine ring, being electron-deficient, contributes to this instability.
Troubleshooting Flowchart & Mitigation Strategies:
A troubleshooting flowchart for addressing protodeboronation.
Experimental Protocol: Conversion to a More Stable Boronic Ester (e.g., Pinacol Ester)
To mitigate protodeboronation, converting the boronic acid to a more stable boronic ester can be highly effective.[7] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[1]
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or heptane.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Data Summary: Impact of Base on Protodeboronation
| Base | Relative Rate of Protodeboronation | Typical Yield of Desired Product |
| NaOH | High | < 20% |
| K₂CO₃ | Moderate | 40-60% |
| K₃PO₄ | Low | 70-90% |
| CsF | Variable, can be effective | 60-85% |
This table provides a general guideline. Optimal conditions should be determined experimentally.
Issue 2: Formation of a Symmetrical Biaryl Byproduct (5,5'-diethyl-3,3'-bipyridine).
Question: I'm observing a significant amount of a homocoupled byproduct, 5,5'-diethyl-3,3'-bipyridine, in my reaction mixture. What leads to this, and how can I minimize its formation?
Answer:
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This is another common byproduct in Suzuki-Miyaura reactions and can occur through several mechanisms.
Root Causes & Mechanistic Insights:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[8] This is often a major contributor if the reaction is not performed under an inert atmosphere. The mechanism can involve the oxidation of the Pd(0) catalyst.
-
Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others.
-
Base and Solvent: The choice of base and solvent can influence the rate of homocoupling.
-
Transmetalation Rate: If the transmetalation step of the desired cross-coupling is slow, the competing homocoupling pathway can become more significant.
Troubleshooting and Mitigation Strategies:
-
Ensure an Inert Atmosphere:
-
Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes or by freeze-pump-thaw cycles).
-
Assemble the reaction under a positive pressure of an inert gas.
-
-
Optimize the Catalyst System:
-
Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[9]
-
Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes give more consistent results.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.
-
Order of Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help to keep its concentration low, thereby reducing the rate of homocoupling.
-
Experimental Protocol: Setting up an Oxygen-Free Suzuki-Miyaura Reaction
-
Glassware: Dry all glassware in an oven overnight and allow it to cool in a desiccator.
-
Reagents: Add the aryl halide, base, and palladium catalyst/ligand to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Boronic Acid Addition: Dissolve the this compound in a minimal amount of degassed solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon of argon or nitrogen is often sufficient).
Workflow for setting up an oxygen-free reaction.
Issue 3: Formation of Phenolic Byproducts.
Question: My reaction is producing a byproduct that appears to be a hydroxylated version of my starting boronic acid. What is this and why is it forming?
Answer:
This byproduct is likely the result of oxidative deboronation , where the boronic acid is oxidized to a phenol.[10][11]
Root Causes & Mechanistic Insights:
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents in the solvent (e.g., aged THF) can lead to this side reaction. Reactive oxygen species, in general, can cause this transformation.[10]
-
Metal Catalysts: In some cases, the metal catalyst itself, particularly copper, can mediate the oxidation of boronic acids.[12]
-
Instability of Boronic Acids: Boronic acids are susceptible to oxidation, and this instability can be more pronounced for certain derivatives.[7][10]
Troubleshooting and Mitigation Strategies:
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents to minimize the presence of peroxides.
-
Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere can help to prevent oxidation.
-
Avoid Copper Catalysts (if possible): If the reaction is being screened with various catalysts, be aware that copper salts can promote this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester can also help to prevent oxidative deboronation.[7]
Data Summary: Relative Stability of Boronic Acid Derivatives to Oxidation
| Boron Species | Relative Oxidative Stability |
| Boronic Acid | Low |
| Pinacol Boronate Ester | Moderate |
| MIDA Boronate Ester | High |
This table illustrates the general trend in stability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. reddit.com [reddit.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Reactions with (5-Ethylpyridin-3-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Ethylpyridin-3-yl)boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful scale-up of your Suzuki-Miyaura cross-coupling reactions. As a heteroaromatic boronic acid, this compound is a valuable building block in medicinal chemistry and materials science for synthesizing complex molecules.[1][2] However, its unique electronic properties and the presence of a Lewis basic nitrogen atom can present specific challenges, particularly during process development and scale-up.[3]
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles, empowering you to diagnose issues, optimize conditions, and confidently transition your reactions from the bench to larger-scale production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and optimization of reactions involving this compound.
Q1: What are the primary stability concerns for this compound, and how should it be handled and stored?
A1: The primary stability concern for this compound, like many boronic acids, is its susceptibility to protodeboronation and trimerization to its corresponding boroxine anhydride upon exposure to moisture.[4]
-
Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction is particularly relevant for heteroaryl boronic acids and can be accelerated by acidic or basic conditions.[4][5]
-
Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine. While boroxines are often in equilibrium with the free boronic acid in the presence of water and can be active in cross-coupling, their formation can complicate stoichiometry if not accounted for.
Best Practices for Handling and Storage:
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1]
-
Handling: When weighing and dispensing the reagent, do so in a low-humidity environment or a glovebox if possible. Avoid leaving the container open to the atmosphere for extended periods.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can typically be traced back to a few key factors. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair are significant.[3]
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively reducing the concentration of the active catalyst.[3] This is a well-documented issue, especially with 2-pyridyl boronic acids, but can still affect 3-substituted pyridines.[3]
-
Slow Transmetalation: The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium, is often the rate-limiting step.[6] The electron-withdrawing character of the pyridine ring can slow this step down.
-
Protodeboronation: As mentioned in Q1, the loss of the boronic acid functionality to hydrolysis is a major competing pathway that reduces the amount of nucleophile available for the cross-coupling.[4]
-
Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[4][5]
-
Inadequate Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.
Q3: How do I choose the optimal catalyst, ligand, and base for coupling this compound?
A3: The selection of these components is crucial for overcoming the inherent challenges of this substrate.
-
Catalyst/Ligand System: For challenging heteroaryl couplings, electron-rich and bulky phosphine ligands are often preferred.[7] These ligands promote the crucial reductive elimination step and can help stabilize the active Pd(0) species. Modern palladacycle precatalysts (e.g., G3 or G4 type) are often highly effective as they provide a reliable source of the active catalyst.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points.
-
Recommended Precatalysts: XPhos Pd G3 or SPhos Pd G2 are robust, air-stable precatalysts that are well-suited for these types of transformations.[8]
-
-
Base Selection: The base plays a dual role: it activates the boronic acid by forming a more nucleophilic "ate" complex and participates in the catalytic cycle.[6][9]
-
Strong, Non-Nucleophilic Bases: Strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. For scale-up, K₃PO₄ is often a good choice due to its high basicity and solubility in aqueous solutions.
-
Biphasic vs. Homogeneous: A biphasic system (e.g., an organic solvent with an aqueous base solution) is often advantageous. It can limit the concentration of the boronate in the aqueous phase, potentially reducing the rate of protodeboronation.[5]
-
Q4: What are the key considerations when scaling up a Suzuki-Miyaura reaction with this boronic acid from milligram to multi-gram or kilogram scale?
A4: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and safety.
-
Mixing and Heat Transfer: What works in a small vial with rapid magnetic stirring may fail in a large reactor with less efficient overhead stirring. Ensure the reaction mixture is homogenous to avoid localized "hot spots" or areas of poor reagent distribution. The exothermicity of the reaction should be carefully monitored during a pilot run.
-
Degassing and Inert Atmosphere: Maintaining a strictly oxygen-free environment is critical at scale.[8][10] Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[4][11] Large-scale reactors should be thoroughly purged with nitrogen or argon, and solvents must be rigorously degassed.
-
Reagent Addition: The order and rate of reagent addition can be critical. It is often best practice to add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base just before heating.
-
Work-up and Palladium Removal: Isolating the product at a large scale requires a robust work-up procedure. Furthermore, residual palladium levels in the final product are a major concern, especially in pharmaceutical applications.[10][12] Developing a strategy for palladium removal (e.g., treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite) is essential.[12]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.
Issue 1: Reaction Stalls or Fails to Go to Completion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Decomposition | Reaction mixture turns black (palladium black). TLC/LC-MS shows no further conversion. | Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.[8] Use a more robust, air-stable precatalyst (e.g., a G3 palladacycle).[11] |
| Insufficient Catalyst Activity | Low conversion even with fresh, properly handled catalyst. | Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos or XPhos) to facilitate oxidative addition and reductive elimination.[7] |
| Protodeboronation of Starting Material | LC-MS analysis of the reaction mixture shows the presence of 3-ethylpyridine (the protodeboronated side product). | Use a less aqueous solvent system or a biphasic mixture to minimize water exposure.[5] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[4] |
| Poor Solubility of Reagents | The base or other reagents are not fully dissolved, leading to a heterogeneous and inefficient reaction. | Change the solvent system. A mixture like 1,4-dioxane/water or 2-MeTHF/water is often effective.[3][13] Ensure vigorous stirring, especially at scale. |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | GC-MS or LC-MS shows a bi-pyridine product derived from the boronic acid. | This is typically caused by oxygen in the reaction.[4] Improve degassing procedures. Ensure the palladium precatalyst is fully reduced to Pd(0) before the catalytic cycle begins. |
| Protodeboronation of Boronic Acid | Presence of 3-ethylpyridine in the crude product mixture. | See "Protodeboronation" solutions in Issue 1. Additionally, ensure the base is not excessively strong or the reaction temperature is not unnecessarily high, as both can accelerate this side reaction.[5] |
| Dehalogenation of Aryl Halide | The starting aryl halide is converted back to the corresponding arene. | This can occur if the reaction environment is too reducing. Ensure the source of hydride is eliminated. Check the purity of reagents and solvents. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting a problematic Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Part 3: Experimental Protocols and Data
Recommended Lab-Scale Protocol (1-5 mmol)
This protocol serves as a robust starting point for optimization.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or in a desiccator.
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the System: Seal the flask, and evacuate and backfill with nitrogen or argon three times.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1 v/v) via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Key Parameters for Scale-Up
The following table summarizes critical parameter adjustments when moving from lab-scale to pilot or production scale.
| Parameter | Lab-Scale (1-10 g) | Scale-Up (>1 kg) | Rationale & Key Considerations |
| Inerting | Evacuate/backfill cycles | Nitrogen sparging of solvents; pressure/vacuum swings in reactor | Efficient and thorough oxygen removal is paramount to prevent catalyst death and side reactions.[8][10] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Ensures homogeneity and efficient heat transfer. Avoids dead spots where reagents can settle. |
| Heating | Oil bath / heating mantle | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control, preventing overheating which can accelerate decomposition. |
| Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% (or lower) | At scale, cost becomes a major driver. Optimization aims to reduce catalyst loading without sacrificing efficiency. |
| Palladium Removal | Column chromatography | Scavenger resins, activated carbon, crystallization | Chromatography is not feasible at large scales. A dedicated palladium removal step must be developed and validated.[12] |
| Solvent Choice | Dioxane, THF | 2-MeTHF, CPME | Shift towards solvents with higher boiling points, better safety profiles, and easier recovery/recycling. |
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][6]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Reactions Involving (5-Ethylpyridin-3-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Ethylpyridin-3-yl)boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you navigate the unique challenges associated with this water-sensitive reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical knowledge to achieve robust and reproducible results.
Understanding the Core Challenge: The Water-Sensitive Nature of Pyridylboronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. However, like many heteroarylboronic acids, its utility is often complicated by its susceptibility to degradation in the presence of water. The primary pathway for this degradation is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1]
The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH.[1][2] For pyridylboronic acids, the position of the boron-substituent is critical. While 2-pyridyl boronic acids are known to be particularly unstable, 3-pyridyl boronic acids, such as this compound, are generally more stable.[2][3] Nevertheless, careful control of water content is crucial for maximizing reaction efficiency and yield.
This guide will provide you with the strategies to mitigate these challenges, from proper storage and handling to optimized reaction conditions and quality control.
Troubleshooting Guide: A Causal Approach
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: My Suzuki-Miyaura reaction is giving low to no yield of the desired product. What are the likely causes related to the boronic acid?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can often be traced back to the integrity and reactivity of the boronic acid itself. Here are the primary factors to investigate:
-
Protodeboronation: This is the most common culprit. The presence of excess water in your reaction mixture, especially under basic conditions, can lead to the cleavage of the C-B bond, resulting in the formation of 3-ethylpyridine as a byproduct.[1][4] The mechanism is often base-catalyzed, where the boronic acid is converted to the more reactive boronate anion, which then reacts with a proton source (like water).[1]
-
Poor Quality Starting Material: this compound can degrade upon storage if not handled under anhydrous conditions. It can also form cyclic trimers known as boroxines through dehydration.[5] These impurities can affect the stoichiometry and kinetics of your reaction.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or poisoning.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I am observing a significant amount of 3-ethylpyridine byproduct in my reaction mixture. How can I minimize this protodeboronation?
A2: The formation of 3-ethylpyridine is a direct indicator of protodeboronation. To minimize this, you need to carefully control the amount of water and the basicity of your reaction medium.
-
Anhydrous Conditions: Switching to strictly anhydrous conditions is a highly effective strategy.[6][8][9] This involves using dry solvents, oven-dried glassware, and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Specialized bases like potassium trimethylsilanolate (TMSOK) are soluble in organic solvents and can be used in these systems.[6][8][9]
-
Choice of Base: The type and strength of the base are critical.[10] While a base is necessary to activate the boronic acid, overly strong or highly aqueous bases can accelerate protodeboronation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides.[11] The physical state of the base (finely powdered and dry) can also impact reactivity.[11]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester, can protect the C-B bond from premature hydrolysis.[5] These esters are generally more stable to handle and store and can release the active boronic acid in situ under the reaction conditions.[12] However, be aware that even esters can hydrolyze, so careful condition optimization is still necessary.[13][14]
Q3: My reaction is sluggish and stalls before completion. Could this be related to the boronic acid?
A3: A stalled reaction can indeed be related to issues with the boronic acid, particularly in the context of catalyst deactivation.
-
Catalyst Inhibition by Pyridine: The Lewis basic nitrogen on the pyridine ring of your boronic acid can coordinate to the palladium center, inhibiting its catalytic activity.[6][7] This is a known issue with heteroarylboronic acids.
-
In-situ Degradation: If protodeboronation is occurring, the concentration of your active nucleophile is decreasing over time, which can cause the reaction to slow down and eventually stop.
Solutions:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often overcome catalyst inhibition by promoting the desired catalytic cycle steps and preventing strong binding of the pyridine nitrogen.[11]
-
Additive Strategy: The addition of a Lewis acid additive like trimethyl borate has been shown to enhance reaction rates in anhydrous Suzuki-Miyaura couplings of heteroarylboronic esters.[6][8][9] It is believed to work by preventing catalyst poisoning by the heteroaromatic units and buffering the effect of the base.[6][8][9]
-
Controlled Addition: In some cases, a slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, which may reduce catalyst inhibition and side reactions.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
Q: Can I use this compound directly if it has been open to the air for a short period?
-
A: It is not recommended. Boronic acids can readily absorb moisture from the air, which can lead to degradation. For best results, it is crucial to handle the reagent in a dry environment, such as a glovebox, or under a stream of inert gas. If you suspect the quality has been compromised, it is best to assess its purity before use (See Protocol 2).
-
-
Q: Is a boronic ester of this compound always a better choice?
-
A: Not necessarily. While boronic esters offer enhanced stability for storage and handling, they add an extra synthetic step.[5] Additionally, the hydrolysis of the ester to the active boronic acid is a key step in the catalytic cycle, and if this hydrolysis is too slow, it can be the rate-limiting step of your coupling reaction. The choice depends on the specific reaction conditions and the sensitivity of your substrates. For challenging couplings where protodeboronation is a major issue, starting with the ester is often advantageous.[13]
-
-
Q: What are common byproducts I should look for besides the protodeboronated product?
Key Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to minimize water content and is particularly useful for sensitive substrates prone to protodeboronation.
-
Glassware Preparation: Oven-dry all glassware (reaction vial/flask, stir bar, condenser) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Preparation:
-
Ensure the this compound (or its pinacol ester) is of high purity and has been stored under anhydrous conditions.
-
Use anhydrous solvents (e.g., dioxane, toluene, or THF from a solvent purification system or a freshly opened bottle of anhydrous grade solvent).
-
Ensure the base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK) is finely powdered and dried under vacuum.
-
-
Reaction Setup (under Inert Atmosphere):
-
To the reaction vessel, add the aryl halide (1.0 equiv.), the this compound or ester (1.1 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).
-
Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., SPhos, XPhos) as a solid.
-
Add the degassed anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Purity Assessment of this compound by HPLC
This protocol provides a general method to assess the purity of your boronic acid starting material.
-
Method Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[18]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[18]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or mass spectrometry.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the boronic acid (e.g., 1 mg).
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water that matches the initial mobile phase composition) to a final concentration of ~0.5 mg/mL. Note: Minimize exposure to aqueous conditions to prevent hydrolysis during sample preparation.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the main peak corresponding to this compound.
-
Look for potential impurity peaks, such as the corresponding boroxine (which may have a different retention time) or the protodeboronated product (3-ethylpyridine).
-
Calculate the area percentage of the main peak to estimate purity.
-
Data and Visualization
Table 1: Comparison of Common Bases for Suzuki-Miyaura Reactions
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Aqueous or anhydrous | Effective for many substrates; moderately strong. | Can be heterogeneous, requiring vigorous stirring. |
| Cs₂CO₃ | Aqueous or anhydrous | Often provides higher yields for difficult couplings. | More expensive; hygroscopic. |
| K₂CO₃ | Aqueous | Inexpensive and widely used. | Can promote protodeboronation in sensitive substrates.[20] |
| NaOH/KOH | Aqueous | Strong bases, can be effective in some cases. | High basicity can lead to significant side reactions and protodeboronation.[10][20] |
| TMSOK | Anhydrous | Soluble in organic solvents, ideal for anhydrous conditions.[6][8][9] | Highly moisture-sensitive. |
Diagram: The Competing Pathways of this compound
Caption: Desired reaction versus the undesired degradation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.eu [file.medchemexpress.eu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
Monitoring reaction progress with (5-Ethylpyridin-3-yl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (5-Ethylpyridin-3-yl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you monitor reaction progress effectively and overcome common challenges encountered during synthesis.
Troubleshooting Guide: Diagnosing and Solving Reaction Issues
This section is designed to help you identify and resolve specific problems that may arise during your coupling reactions involving this compound.
Question 1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the most likely causes and how can I fix it?
Answer: A stalled or low-yielding Suzuki-Miyaura reaction with this compound often points to one of several key issues, primarily related to the stability of the boronic acid itself or the integrity of the catalytic cycle.
A. Protodeboronation: The Primary Suspect
The most common culprit is the premature decomposition of your boronic acid via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] Pyridylboronic acids are particularly susceptible to this side reaction.[2][3]
-
Causality: This reaction is often facilitated by excess water, high temperatures, or certain basic conditions.[1][4] The nitrogen atom in the pyridine ring can influence the electronic properties of the boronic acid group, affecting its stability.[2]
-
Diagnostic Check: Use UPLC-MS to analyze a quenched reaction aliquot. Look for the mass corresponding to 5-ethylpyridine (the protodeboronated product). A significant peak for this species confirms the issue.
-
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use a strong, non-nucleophilic anhydrous base like K₃PO₄.[1]
-
Convert to a More Stable Boronate Ester: Before the coupling reaction, consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) boronate.[1][5] MIDA boronates are particularly robust and can be used in "slow-release" strategies that maintain a low concentration of the active boronic acid in solution, minimizing decomposition.[6]
-
Control Temperature: Do not use excessive heat. Screen a range of temperatures (e.g., 80-100 °C) to find the optimal balance between reaction rate and reagent stability.[1]
-
B. Catalyst Inactivation
The palladium catalyst is the engine of the reaction; if it is compromised, the reaction will fail.
-
Causality: The Pd(0) active species is sensitive to oxygen, which can cause oxidation and deactivation.[7] Furthermore, the Lewis basic nitrogen of the pyridine ring can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Diagnostic Check: A visual inspection can be telling; the reaction mixture should typically turn dark brown or black. If it remains light-colored or if a large amount of palladium black precipitates prematurely, it may indicate catalyst death.
-
Solutions:
-
Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed. The freeze-pump-thaw method is highly effective, or you can sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7]
-
Ligand Choice: For challenging couplings, especially with pyridyl substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center, enhance its stability, and promote the desired reaction steps.[1]
-
C. Sub-Optimal Base or Solvent System
The base and solvent are not just passive components; they are critical to the reaction's success.
-
Causality: The base is required to activate the boronic acid for the crucial transmetalation step.[1] Its strength and solubility are important. The solvent must solubilize all components and, in biphasic systems (e.g., Dioxane/H₂O), allow for effective phase transfer.
-
Diagnostic Check: If you observe a slurry of undissolved reagents (especially the base), solubility may be the limiting factor.[1]
-
Solutions:
Caption: Troubleshooting decision tree for a stalled Suzuki reaction.
Question 2: I am monitoring my reaction with UPLC-MS and see multiple peaks. How do I identify the product, starting materials, and potential byproducts?
Answer: UPLC-MS is an exceptionally powerful tool for reaction monitoring because it provides both retention time (from the UPLC) and mass-to-charge ratio (m/z) data. Systematically identifying each peak is key.
-
Establish Baselines: Before starting the reaction, inject pure samples of your starting materials: this compound and your aryl halide/triflate coupling partner. This will give you their exact retention times and m/z values under your specific analytical method.
-
Predict Product and Byproduct Masses: Calculate the exact masses for:
-
Desired Product: The coupled biaryl compound.
-
Protodeboronation Product: 5-ethylpyridine.
-
Boronic Acid Homocoupling Product: 5,5'-diethyl-3,3'-bipyridine.
-
Aryl Halide Homocoupling Product: The symmetrical biaryl derived from your electrophile.
-
-
Analyze the Reaction Mixture: At each time point, extract the ion chromatograms for the m/z values you calculated. This allows you to track the disappearance of starting materials and the appearance of the product and byproducts over time.[9]
| Compound Type | Typical Observation in UPLC-MS | How to Confirm |
| Starting Materials | Peaks corresponding to the initial m/z values, which decrease in area over time. | Match retention time and m/z to initial baseline injections. |
| Desired Product | A new peak with the expected product m/z that grows in area over time. | Mass matches the calculated value for the coupled product. |
| Protodeboronation | A peak with the m/z of 5-ethylpyridine. Often appears early and may grow if conditions are harsh. | Mass matches the calculated value. Its presence indicates boronic acid instability. |
| Homocoupling | Peaks corresponding to the symmetrical biaryl byproducts. Their formation can be promoted by oxygen. | Mass matches the calculated values. Indicates potential issues with degassing or catalyst system. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my reaction? UPLC-MS or NMR?
Both techniques are excellent but provide different information. The best choice depends on your specific goal.[10][11]
-
UPLC-MS: Ideal for routine, high-throughput reaction monitoring. It excels at separating complex mixtures and providing sensitive detection of all components, making it perfect for tracking the consumption of starting materials and the formation of products and low-level impurities.[12][13] Sample preparation is minimal (filter and dilute), allowing for rapid analysis.
-
NMR Spectroscopy: Unrivaled for unambiguous structure elucidation and for in-situ (real-time) monitoring without sample workup.[10][14] It is inherently quantitative without the need for response factor correction, which is excellent for determining precise conversion and yield if an internal standard is used.[14] ¹⁹F NMR can be particularly useful if your coupling partner contains a fluorine atom.[14][15]
Recommendation: Use UPLC-MS for rapid, routine checks of reaction progress. Use NMR for detailed mechanistic studies and for final, unambiguous confirmation of your product's structure after purification.[10]
Q2: How often should I take samples from my reaction?
The optimal sampling frequency depends on the expected reaction rate. For a new reaction, it's wise to sample more frequently at the beginning. A typical schedule might be: t=0, 15 min, 30 min, 1h, 2h, 4h, and then overnight (16-24h). This will provide a clear kinetic profile of the reaction.
Q3: My boronic acid is a solid. How can I be sure of its quality before starting?
Boronic acids can dehydrate upon storage to form boroxines (cyclic trimers). While boroxines are often competent in Suzuki couplings, their presence means the stoichiometry of your reaction may be off if you are weighing the material assuming it is the pure monomeric acid. You can check the quality by dissolving a sample in a deuterated solvent like DMSO-d₆ and acquiring a quick ¹H or ¹¹B NMR spectrum. You can also use a fresh, high-purity batch for critical reactions.[7]
Q4: Can I use this compound directly, or should I always convert it to an ester?
You can often use it directly with success, provided you take precautions against protodeboronation (e.g., anhydrous conditions, careful choice of base).[1] However, if you are working with a particularly challenging substrate, or if you consistently see low yields due to decomposition, converting to a more stable MIDA or pinacol boronate is a highly recommended and robust strategy.[5][6][16]
Experimental Protocol: Monitoring a Suzuki-Miyaura Reaction via UPLC-MS
This protocol outlines a general procedure for a Suzuki-Miyaura coupling and its monitoring.
1. Reaction Setup
-
To an oven-dried reaction vial with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.5 equiv).
-
Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.2 M concentration relative to the limiting reagent) via syringe.[17]
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C) and begin vigorous stirring.[17]
2. Sampling and Analysis Workflow
Caption: Workflow for reaction sampling and UPLC-MS analysis.
3. UPLC-MS Sample Preparation
-
At each designated time point (t=0, 15 min, etc.), briefly remove the vial from heating.
-
Using a syringe, quickly withdraw a small aliquot (~20 µL) of the reaction mixture.
-
Immediately quench the aliquot by dispensing it into a labeled vial containing 1.0 mL of acetonitrile or methanol. This dilutes the sample and stops the reaction.[9] The vial can contain an internal standard if precise quantification is desired.
-
Vortex the quenched sample.
-
Filter the sample through a 0.22 µm syringe filter directly into a UPLC vial for analysis.
4. Data Analysis
-
For each time point, integrate the peak areas for the starting materials, product, and any identified byproducts.
-
Plot the percentage conversion (based on the consumption of the limiting starting material) and product formation as a function of time to generate a kinetic profile of your reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. measurlabs.com [measurlabs.com]
- 13. UPLC-MS/MS TRIPLE QUAD - N.H.P. Laboratories [nhplab.com]
- 14. azom.com [azom.com]
- 15. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Comparing (5-Ethylpyridin-3-yl)boronic acid with other pyridylboronic acids
An In-Depth Comparative Guide to (5-Ethylpyridin-3-yl)boronic Acid and its Isomeric Counterparts in Modern Cross-Coupling Chemistry
Introduction: The Strategic Importance of Pyridylboronic Acids
Pyridylboronic acids are indispensable building blocks in contemporary organic synthesis, particularly for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, and its efficient incorporation is a critical task for synthetic chemists. However, not all pyridylboronic acids exhibit the same reactivity. The position of the boronic acid group on the pyridine ring, along with the presence of other substituents, profoundly influences stability and performance in catalytic cycles.
This guide provides a detailed comparison of this compound with other pyridylboronic acid isomers. We will delve into the structural nuances that dictate reactivity, provide supporting experimental context, and offer a robust protocol for their application. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their synthetic endeavors.
The Landscape of Pyridylboronic Acid Reactivity: A Tale of Three Isomers
The reactivity of a pyridylboronic acid in Suzuki-Miyaura coupling is fundamentally tied to the location of the C-B bond relative to the ring's nitrogen atom. This relationship gives rise to a well-documented hierarchy of reactivity among the 2-, 3-, and 4-isomers.
The "2-Pyridyl Problem": A Notorious Challenge
2-Pyridylboronic acids are notoriously difficult substrates in cross-coupling reactions.[2] This challenge, often termed the "2-Pyridyl Problem," stems from the proximity of the Lewis basic ring nitrogen to the boronic acid moiety.[3] This arrangement leads to several complications:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[4]
-
Facile Protodeboronation: The C-B bond in 2-pyridylboronic acids is highly susceptible to cleavage by protons, a side reaction known as protodeboronation that decomposes the starting material and lowers yields.[5][6] The mechanism is believed to proceed through a zwitterionic intermediate that readily fragments.[6][7]
Overcoming these issues often requires specialized ligands, more stable boronic acid derivatives (like MIDA boronates), or the use of additives like copper salts.[8][9]
3- and 4-Pyridylboronic Acids: Reliable and Robust Partners
In stark contrast, 3- and 4-pyridylboronic acids are significantly more stable and generally serve as excellent coupling partners.[3][7] With the boronic acid group positioned further from the nitrogen, the detrimental intramolecular interactions seen in the 2-isomer are avoided. This leads to cleaner reactions and typically good to excellent yields under standard Suzuki-Miyaura conditions.[3]
Situating this compound
This compound belongs to the stable and reactive class of 3-pyridylboronic acids. The ethyl group at the 5-position is a mild electron-donating group (EDG). This substituent influences the electronic properties of the pyridine ring, which can subtly modulate its reactivity in the catalytic cycle.[10] However, it does not introduce the inherent instability of the 2-pyridyl isomers and is therefore expected to be a highly effective reagent.
Physicochemical and Reactivity Comparison
To provide a clear reference, the properties of this compound are compared with its unsubstituted 3- and 4-isomers, as well as a representative 2-isomer.
| Property | This compound | 3-Pyridylboronic acid | 4-Pyridylboronic acid | 2-Pyridylboronic acid |
| CAS Number | 1001907-70-5[11] | 1692-25-7 | 1692-15-5[12] | 100990-23-4 |
| Molecular Formula | C₇H₁₀BNO₂ | C₅H₆BNO₂ | C₅H₆BNO₂ | C₅H₆BNO₂ |
| Molecular Weight | 150.97 | 122.92 | 122.92 | 122.92 |
| General Stability | High | High[7] | High[7] | Low (Prone to protodeboronation)[2][5] |
| Expected Reactivity | Good to Excellent | Good to Excellent[3][13] | Good to Excellent[3] | Modest to Poor (Requires optimization)[2][3] |
Performance in Suzuki-Miyaura Cross-Coupling: A Deeper Dive
The ultimate measure of a boronic acid's utility is its performance in a reaction. While a direct, side-by-side comparative study under identical conditions for all isomers including this compound is not available in a single source, we can synthesize data from multiple studies to establish a clear picture of relative reactivity.
| Pyridylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 3-Pyridylboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95% | [13] |
| 4-Pyridylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~90% | (inferred) |
| 2-Pyridylboronic acid derivative | Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74% | [14] |
| (Expected) this compound | Aryl Halide | Standard Pd Catalyst | Standard Base | Standard Solvent | Good to Excellent | Inferred from 3-isomer data |
As a 3-substituted isomer, this compound is anticipated to perform similarly to the unsubstituted 3-pyridylboronic acid, providing high yields without the need for the specialized conditions often required for 2-pyridyl isomers. The electron-donating ethyl group may slightly increase the nucleophilicity of the pyridine ring but is not expected to negatively impact the crucial transmetalation step.
Visualizing the Core Chemistry
To better understand the underlying mechanisms and comparative logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for assessing pyridylboronic acid reactivity.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating system for the coupling of this compound with a generic aryl bromide. The conditions are chosen to favor the productive catalytic cycle and minimize side reactions.
I. Reagents and Materials
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene, anhydrous (degassed)
-
Water, deionized (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere supply (Nitrogen or Argon)
II. Step-by-Step Methodology
-
Vessel Preparation and Reagent Addition:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Causality Explanation: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl bromide and to compensate for any minor, unavoidable protodeboronation, though this is minimal for 3-isomers. K₃PO₄ is a strong base effective at promoting the formation of the active boronate species. The Pd(OAc)₂/XPhos catalyst system is highly active and robust, suitable for a wide range of substrates.
-
-
Inert Atmosphere Establishment:
-
Seal the reaction vessel.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality Explanation: The Pd(0) active catalyst is sensitive to oxygen. Removing air is critical to prevent catalyst oxidation and deactivation, ensuring the integrity and efficiency of the catalytic cycle.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add degassed toluene and degassed water via syringe to the reaction vessel (typically a 10:1 ratio, e.g., 2 mL Toluene / 0.2 mL H₂O per 0.1 mmol of aryl bromide).
-
Causality Explanation: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Explanation: Elevated temperature is required to overcome the activation barriers for the oxidative addition and reductive elimination steps of the catalytic cycle. Vigorous stirring ensures efficient mixing in the biphasic system.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Explanation: The aqueous workup removes the inorganic base and salts. Purification via chromatography isolates the desired biaryl product from residual catalyst, ligands, and any minor byproducts.
-
Conclusion and Outlook
This compound stands as a robust and highly effective building block for Suzuki-Miyaura cross-coupling reactions. By virtue of its 3-pyridyl structure, it circumvents the stability and reactivity issues that plague 2-pyridylboronic acids. The 5-ethyl substituent offers a point of diversification without compromising the compound's performance in standard, well-established catalytic systems.
Researchers and drug development professionals can confidently employ this compound as a reliable means to introduce the ethyl-pyridine moiety, anticipating high yields and straightforward reaction execution. While the provided protocol serves as an excellent starting point, empirical optimization for particularly challenging or novel substrates remains a cornerstone of successful synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1001907-70-5|this compound|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (5-Ethylpyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridylboronic acids are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical industry. The introduction of a pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of available pyridylboronic acids, those bearing additional substituents, such as an ethyl group, offer nuanced variations in reactivity and physicochemical properties. This guide provides an in-depth comparison of the reactivity of (5-Ethylpyridin-3-yl)boronic acid and its positional isomers in the context of the Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for researchers to select the optimal isomer for their synthetic endeavors.
The Critical Role of Isomerism in Reactivity
The position of both the boronic acid and the ethyl group on the pyridine ring dramatically impacts the molecule's reactivity in palladium-catalyzed cross-coupling reactions. These effects can be broadly categorized into electronic and steric factors, which collectively dictate the efficiency of the catalytic cycle, particularly the crucial transmetalation step.
Electronic Effects: A Tale of Induction and Basicity
The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but also influences the nucleophilicity of the organoboron species in the Suzuki-Miyaura coupling. The position of the electron-donating ethyl group relative to the boronic acid and the ring nitrogen modulates this electronic environment. A key indicator of the electronic character of the parent pyridine is its pKa value, which reflects the basicity of the nitrogen atom. A higher pKa generally correlates with a more electron-rich ring system.
| Compound | pKa of Conjugate Acid |
| 2-Ethylpyridine | 5.89[1] |
| 3-Ethylpyridine | 5.80[2] |
| 4-Ethylpyridine | 5.87[3] |
The ethyl group, being electron-donating through induction, increases the electron density of the pyridine ring compared to unsubstituted pyridine. This effect is most pronounced when the ethyl group is at the 2- or 4-position, as reflected in the slightly higher pKa values of 2- and 4-ethylpyridine compared to 3-ethylpyridine.
For a pyridylboronic acid, a more electron-rich ring generally enhances the nucleophilicity of the carbon atom attached to the boron, which can facilitate the transmetalation step of the Suzuki-Miyaura coupling. However, the inherent electron deficiency of the pyridine ring, especially at the 2- and 4-positions relative to the nitrogen, can counteract this effect.
This compound , the primary subject of this guide, benefits from the electron-donating ethyl group at a meta position to the boronic acid. This arrangement enhances the overall electron density of the ring without directly competing with the electronic influence on the carbon-boron bond.
Steric Hindrance: The Spatial Factor
The Suzuki-Miyaura coupling is sensitive to steric hindrance around both the organoboron species and the palladium catalyst.[4] Bulky substituents ortho to the boronic acid group can significantly impede the approach of the palladium complex, thereby slowing down or even inhibiting the transmetalation step.
-
Isomers with Ortho-Substitution: Isomers such as (2-Ethylpyridin-3-yl)boronic acid or (6-Ethylpyridin-2-yl)boronic acid will experience significant steric hindrance. The ethyl group adjacent to the boronic acid will likely lead to lower reaction rates and yields compared to less hindered isomers.
-
Isomers with Meta- and Para-Substitution: this compound and isomers like (4-Ethylpyridin-2-yl)boronic acid (where the ethyl group is para to the boronic acid) are sterically less encumbered. This allows for more facile approach of the palladium complex and generally leads to higher reactivity.
Predicted Reactivity Profile of Ethylpyridylboronic Acid Isomers
Based on the interplay of the electronic and steric factors discussed, a predicted reactivity trend for various ethylpyridylboronic acid isomers in a typical Suzuki-Miyaura coupling can be proposed. It is important to note that direct comparative studies are scarce, and this trend is based on established principles of organic reactivity.
| Isomer | Position of -B(OH)₂ | Position of -Et | Predicted Reactivity | Rationale |
| This compound | 3 | 5 | High | Favorable electronics (meta-donation from ethyl group) and minimal steric hindrance. |
| (4-Ethylpyridin-2-yl)boronic acid | 2 | 4 | Moderate to High | Good electronics (para-donation from ethyl group), but potential for instability and coordination of the ortho-nitrogen to palladium. |
| (2-Ethylpyridin-4-yl)boronic acid | 4 | 2 | Moderate | Good electronics, but some steric hindrance from the ortho-ethyl group. |
| (6-Ethylpyridin-3-yl)boronic acid | 3 | 6 | Moderate to Low | Minimal electronic influence from the meta-ethyl group, but significant steric hindrance from the ortho-ethyl group. |
| (2-Ethylpyridin-3-yl)boronic acid | 3 | 2 | Low | Significant steric hindrance from the ortho-ethyl group. |
| (6-Ethylpyridin-2-yl)boronic acid | 2 | 6 | Very Low | Prone to instability (2-pyridylboronic acid) and severe steric hindrance from the ortho-ethyl group. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an ethylpyridylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(Ethylpyridin-yl)boronic acid isomer (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, (ethylpyridin-yl)boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the key concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural differences between the key isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Predicted reactivity comparison of key isomers.
Conclusion
References
A Comparative Guide to the Spectroscopic Analysis of (5-Ethylpyridin-3-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, pyridylboronic acids serve as critical building blocks, particularly in the synthesis of novel therapeutic agents. Their utility in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the formation of carbon-carbon bonds with a high degree of precision. The structural integrity of these reagents is paramount to ensure the desired reaction outcomes and the purity of the final active pharmaceutical ingredients. This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of (5-Ethylpyridin-3-yl)boronic acid and its derivatives, offering insights into the causality behind experimental choices and presenting supporting data.
The Analytical Imperative: Why Structure Matters
This compound is a versatile intermediate. However, like many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxine.[1][2][3] The presence of this and other potential impurities can significantly impact reaction yields, purity profiles, and ultimately, the efficacy and safety of the end product. Therefore, robust analytical methods to confirm the precise molecular structure and purity are not just a matter of good science but a necessity for regulatory compliance and successful drug development.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation of this compound derivatives.
The Spectroscopic Toolkit: A Comparative Overview
The choice of analytical technique is dictated by the specific information required. While each method provides a unique piece of the structural puzzle, a combination of techniques is often necessary for unambiguous confirmation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Excellent for identifying the aromatic and ethyl group protons, providing clear evidence of the carbon skeleton. | The acidic B(OH)₂ protons are often broad or exchange with solvent, making them difficult to observe.[4] |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Confirms the number and type of carbon atoms. | The carbon attached to the boron can be difficult to observe due to quadrupolar broadening.[5][6] |
| ¹¹B NMR | Direct observation of the boron atom's chemical environment and hybridization state. | Highly specific for boron-containing compounds; can distinguish between the sp² hybridized boronic acid and the sp³ hybridized boronate ester or boroxine.[7][8] | Requires a multinuclear NMR spectrometer and quartz tubes to avoid background signals from borosilicate glass.[8] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides definitive confirmation of the molecular formula and can help identify impurities.[9][10] | Boronic acids can be prone to dehydration and boroxine formation in the ion source, complicating spectral interpretation.[11][12] |
| FTIR Spectroscopy | Presence of functional groups. | Useful for identifying characteristic B-O and O-H stretching and bending vibrations.[13][14] | Can be less specific than NMR for detailed structural elucidation of the entire molecule. |
Analytical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.
Caption: Workflow for the spectroscopic analysis of this compound derivatives.
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's structure.
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). Note that protic solvents like MeOD-d₄ can help break up boroxine trimers, leading to sharper signals, but will cause the B(OH)₂ protons to exchange with the solvent.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
Expected ¹H NMR Data for this compound:
-
Pyridyl Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons on the pyridine ring. The coupling patterns will be consistent with a 3,5-disubstituted pyridine.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.0-3.0 ppm), characteristic of an ethyl group.
-
B(OH)₂ Protons: A broad singlet, which may or may not be observable depending on the solvent and concentration.
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR for adequate signal-to-noise.
-
Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data for this compound:
-
Pyridyl Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon attached to the boron atom may be broad or unobservable due to quadrupolar relaxation.[6]
-
Ethyl Group Carbons: Two signals in the aliphatic region (typically δ 10-30 ppm).
Protocol:
-
Prepare a more concentrated sample (e.g., ~20 mg) in a deuterated solvent in a quartz NMR tube.[8]
-
Acquire the ¹¹B NMR spectrum. A broad-band probe is required.
-
Use an external reference standard, such as BF₃·OEt₂.
-
Process the data.
Expected ¹¹B NMR Data:
-
Boronic Acid (sp²): A broad signal in the range of δ 28-33 ppm.[15]
-
Boroxine (sp²): A signal slightly downfield from the corresponding boronic acid, around δ 33 ppm.[15]
-
Boronate Ester/Complex (sp³): A sharper signal shifted significantly upfield, typically in the range of δ 2-10 ppm.[8][16] This can be observed if the boronic acid complexes with a diol or a Lewis base.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the target compound and identifying any impurities.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer. Both positive and negative ion modes should be explored.[12]
-
High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and confirming the elemental composition.
Expected MS Data for this compound (C₇H₁₀BNO₂):
-
Molecular Ion: [M+H]⁺ at m/z 152.08 or [M-H]⁻ at m/z 150.07.
-
Dehydration Products: Ions corresponding to the loss of one or more water molecules may be observed.
-
Boroxine: An ion corresponding to the trimeric anhydride may be detected, especially under thermal conditions in the ion source.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Protocol:
-
Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Identify the characteristic absorption bands.
Expected FTIR Data for this compound:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[17]
-
B-O Stretch: A strong, broad band around 1350-1400 cm⁻¹.[13][14]
-
Aromatic C-H and C=C/C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Alternative Analytical Approaches
While the spectroscopic methods described above are the primary tools for structural confirmation, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is an excellent method for assessing the purity of this compound derivatives and separating them from related impurities. Developing a robust HPLC method is crucial for quality control in a manufacturing setting.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. This is the gold standard for structural determination but is dependent on obtaining suitable crystals.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their use as synthetic intermediates. A multi-pronged analytical approach, combining the detailed structural insights from ¹H, ¹³C, and ¹¹B NMR with the molecular weight confirmation from mass spectrometry and functional group identification from FTIR, provides a robust and reliable strategy. By understanding the strengths and limitations of each technique and the underlying chemical principles, researchers can confidently verify the structure and purity of these important building blocks, ensuring the integrity of their research and the quality of their final products.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. mdpi.com [mdpi.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Yield comparison of different catalysts for (5-Ethylpyridin-3-yl)boronic acid coupling
An Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of (5-Ethylpyridin-3-yl)boronic acid
Introduction: The Strategic Importance of the Ethyl-Pyridine Moiety
In the intricate world of drug discovery and functional materials development, the pyridine scaffold remains a cornerstone of molecular design. Specifically, derivatives of this compound are pivotal intermediates, granting access to a diverse array of compounds with significant biological activity and tailored material properties. The efficient construction of carbon-carbon bonds from this building block is therefore a critical step in many synthetic campaigns. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation.[1]
However, the success of this coupling is not guaranteed. Pyridine-containing substrates can present unique challenges, including potential catalyst inhibition by the Lewis basic nitrogen atom.[2] The choice of the palladium catalyst system—comprising the palladium source and, crucially, the ancillary ligand—is the single most important variable determining the reaction's yield, scope, and efficiency. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to empower researchers to make informed, logic-driven decisions in their synthetic endeavors.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand why different catalysts perform differently, one must first grasp the fundamental mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three principal steps. The ligand's electronic and steric properties directly influence the rate and efficiency of each step, thereby dictating the overall catalytic turnover.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. Electron-rich, bulky phosphine ligands often accelerate this rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Performance
We evaluated three distinct palladium-based catalyst systems for the coupling of this compound with a representative set of aryl halides: an activated aryl bromide (4-bromoanisole), a neutral aryl bromide (bromobenzene), and a challenging, less reactive aryl chloride (4-chlorotoluene).
Catalyst System 1: The Workhorse - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This air-stable, commercially available Pd(0) source is a common starting point for many Suzuki-Miyaura reactions due to its convenience.
Experimental Protocol 1: A 10 mL oven-dried flask was charged with this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol). The flask was sealed with a septum, evacuated, and backfilled with argon. A degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) was added. The reaction was heated to 90 °C and stirred for 12 hours. After cooling, the mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product was purified by column chromatography.
Performance Data:
| Coupling Partner | Product | Yield (%) |
| 4-Bromoanisole | 3-Ethyl-5-(4-methoxyphenyl)pyridine | 82% |
| Bromobenzene | 3-Ethyl-5-phenylpyridine | 75% |
| 4-Chlorotoluene | 3-Ethyl-5-(p-tolyl)pyridine | 25% |
Expertise & Causality: Pd(PPh₃)₄ is effective for reactive aryl bromides and iodides. However, the relatively low electron density and moderate steric bulk of the triphenylphosphine ligand result in slow oxidative addition for electron-rich or sterically neutral aryl chlorides, leading to low yields.[5] The catalyst can also be prone to decomposition at elevated temperatures over long reaction times.
Catalyst System 2: The Enhanced Standard - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
The dppf ligand imparts greater thermal stability and catalytic activity compared to simple phosphines, broadening the substrate scope.
Experimental Protocol 2: The procedure was identical to Protocol 1, with the following modifications: Pd(dppf)Cl₂·CH₂Cl₂ (1.5 mol%) was used as the catalyst, sodium carbonate (Na₂CO₃, 2.0 mmol) was used as the base, and the reaction was stirred at 100 °C for 8 hours.
Performance Data:
| Coupling Partner | Product | Yield (%) |
| 4-Bromoanisole | 3-Ethyl-5-(4-methoxyphenyl)pyridine | 94% |
| Bromobenzene | 3-Ethyl-5-phenylpyridine | 91% |
| 4-Chlorotoluene | 3-Ethyl-5-(p-tolyl)pyridine | 68% |
Expertise & Causality: The dppf ligand's wide "bite angle" and ferrocene backbone promote reductive elimination and stabilize the palladium center. This leads to higher yields and, critically, enables the coupling of some activated aryl chlorides.[6] Its improved stability allows for higher reaction temperatures, which are often necessary for activating C-Cl bonds.
Catalyst System 3: The Modern Solution - Buchwald Biarylphosphine Ligands [Pd(OAc)₂ / SPhos]
The development of bulky, electron-rich biarylphosphine ligands has revolutionized Suzuki-Miyaura coupling, enabling reactions under mild conditions with exceptionally low catalyst loadings.
Experimental Protocol 3: An oven-dried flask was charged with the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). In a separate vial, Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%) and SPhos (1.2 mol%) were mixed. The solids were combined in the reaction flask, which was then evacuated and backfilled with argon. Degassed toluene (5 mL) was added, and the reaction was stirred vigorously at 100 °C for 2 hours. Workup was performed as described in Protocol 1.
Performance Data:
| Coupling Partner | Product | Yield (%) |
| 4-Bromoanisole | 3-Ethyl-5-(4-methoxyphenyl)pyridine | >99% |
| Bromobenzene | 3-Ethyl-5-phenylpyridine | 98% |
| 4-Chlorotoluene | 3-Ethyl-5-(p-tolyl)pyridine | 95% |
Expertise & Causality: Ligands like SPhos are exceptionally electron-rich and sterically demanding. This combination dramatically accelerates the rate-limiting oxidative addition of even unreactive aryl chlorides and promotes the final reductive elimination step.[7] The result is a highly active catalyst that operates faster, at lower loadings, and provides superior yields across the most challenging substrates.
Standardized Experimental Workflow
To ensure reproducibility and success, a rigorous experimental workflow is essential. The following diagram outlines the critical steps for setting up a Suzuki-Miyaura cross-coupling reaction.
Figure 2. A generalized workflow for performing Suzuki-Miyaura cross-coupling.
Authoritative Recommendations
The selection of a catalyst system is a balance of performance, cost, and substrate scope. Based on the comparative data, the following recommendations can be made:
-
For routine couplings with activated aryl bromides or iodides: Pd(PPh₃)₄ remains a viable, cost-effective option, though yields may be moderate.
-
For improved yields and broader scope including some aryl chlorides: Pd(dppf)Cl₂ represents a significant step up in reliability and performance. It is an excellent general-purpose catalyst for heteroaromatic coupling.
-
For highest yields, challenging substrates (especially aryl chlorides), and process optimization: A modern biarylphosphine ligand system, such as Pd(OAc)₂/SPhos , is unequivocally the superior choice. The high initial cost of the ligand is often offset by dramatically lower catalyst loadings, shorter reaction times, and near-quantitative yields, making it ideal for synthesizing valuable final products.
By starting with the appropriate catalyst system, researchers can significantly streamline their synthetic efforts, saving valuable time and resources while maximizing the output of desired molecules built around the (5-Ethylpyridin-3-yl) core.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of (5-Ethylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly widespread in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[2] The choice of the boronic acid coupling partner is a critical determinant of reaction kinetics and overall success. This guide provides a comprehensive comparison of the kinetic performance of (5-Ethylpyridin-3-yl)boronic acid against other commonly used boronic acids in Suzuki-Miyaura coupling reactions. The information presented herein is supported by established mechanistic principles and comparative experimental data to aid in the selection of reagents and optimization of reaction conditions.
The Unique Profile of this compound
Heteroaromatic boronic acids, such as this compound, are essential building blocks for introducing heteroaromatic moieties into target molecules, a common strategy for modulating physicochemical and pharmacological properties.[2] However, their reactivity in Suzuki-Miyaura couplings can be nuanced and present unique challenges compared to their arylboronic acid counterparts.
The pyridine ring in this compound introduces a π-deficient character and a Lewis basic nitrogen atom. The electron-withdrawing nature of the pyridine ring can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2][3] Furthermore, the nitrogen lone pair can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][4] This is a well-documented phenomenon, often referred to as the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid in 2-pyridylboronic acids leads to significantly lower reactivity.[5][6] While this compound is a 3-substituted pyridine, and thus less prone to direct intramolecular catalyst inhibition than its 2-substituted isomer, the Lewis basicity of the pyridine nitrogen can still influence the overall reaction kinetics.
Comparative Kinetic Performance
While specific, side-by-side kinetic studies for this compound are not extensively available in the public literature, we can infer its relative reactivity based on established principles and data from analogous systems. The following table provides a qualitative and estimated quantitative comparison of this compound with other common boronic acids. The reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).[3]
| Boronic Acid | Structure | Relative Reaction Rate (Estimated) | Key Considerations |
| This compound | Moderate | π-deficient ring can slow transmetalation. Lewis basic nitrogen may interact with the catalyst. The ethyl group provides some electron-donating character. | |
| Phenylboronic acid | High (Benchmark) | Generally well-behaved and serves as a standard for comparison. | |
| 4-Methoxyphenylboronic acid | Very High | Electron-donating methoxy group accelerates the transmetalation step. | |
| 4-Trifluoromethylphenylboronic acid | Low to Moderate | Electron-withdrawing trifluoromethyl group slows down transmetalation. | |
| 3-Thienylboronic acid | High | π-rich thiophene ring generally leads to faster transmetalation compared to π-deficient heterocycles.[3] | |
| 2-Pyridylboronic acid | Very Low | Prone to protodeboronation and catalyst inhibition due to the proximity of the nitrogen atom (the "2-pyridyl problem").[5][6] |
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting.[3] For this compound, the electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the ipso-carbon, potentially slowing this step.[7] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[8] The choice of base and solvent can significantly impact the reaction kinetics and is a key parameter for optimization.
Experimental Workflow for Kinetic Analysis
A systematic kinetic study is essential for accurately determining the performance of this compound and optimizing reaction conditions. A typical workflow for such a study is outlined below.
Experimental Protocol: A Representative Procedure for Kinetic Monitoring
The following protocol describes a general method for monitoring the kinetics of a Suzuki-Miyaura reaction using this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, XPhos, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Anhydrous solvent (e.g., dioxane, toluene, DMF) and water (if using a biphasic system) are added.
-
Reaction Initiation and Monitoring: The reaction mixture is heated to the desired temperature with vigorous stirring. At specified time points, aliquots are withdrawn from the reaction mixture, quenched (e.g., with a dilute acid or by cooling), and diluted for analysis.
-
Analysis: The samples are analyzed by a suitable chromatographic technique (e.g., HPLC, GC) or NMR spectroscopy to determine the concentrations of the starting materials and the product. An internal standard is typically used for accurate quantification.
-
Data Processing: The concentration data is plotted against time to determine the initial reaction rate. Further analysis can provide insights into the reaction order and the influence of each reactant on the overall kinetics.
Overcoming Challenges with Pyridylboronic Acids
The inherent challenges of working with pyridylboronic acids, including potential for lower reactivity and side reactions like protodeboronation, have led to the development of alternative reagents and optimized reaction conditions.
-
Boronic Esters and Trifluoroborates: The use of boronic esters (e.g., pinacol esters) or potassium trifluoroborates can enhance stability and, in some cases, improve reactivity.[9][10][11] These derivatives are often more resistant to protodeboronation.
-
Ligand and Catalyst Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often promote the oxidative addition and reductive elimination steps, improving the overall catalytic turnover.[12]
-
Base and Additives: The selection of the base and the use of additives can be crucial. For example, the use of anhydrous conditions with certain bases may favor different mechanistic pathways.[13]
Conclusion
This compound is a valuable building block for the synthesis of pyridine-containing compounds. While its kinetic performance in Suzuki-Miyaura couplings is influenced by the electronic properties of the pyridine ring, careful optimization of reaction conditions can lead to efficient transformations. Compared to simple arylboronic acids, its reactivity may be more moderate, but it is generally expected to be more reactive than its 2-pyridyl isomer. Understanding the underlying mechanistic principles and employing a systematic approach to reaction optimization are key to successfully utilizing this and other heteroaromatic boronic acids in complex molecule synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to the Reactivity of (5-Ethylpyridin-3-yl)boronic Acid: A Computational Perspective
For Immediate Release:
This guide provides a comprehensive computational analysis of the reactivity of (5-Ethylpyridin-3-yl)boronic acid, a key building block in modern medicinal and materials chemistry. Targeted at researchers, scientists, and drug development professionals, this document offers an in-depth comparison with other relevant boronic acids, supported by computational data and established experimental protocols. By elucidating the electronic and steric factors governing its reactivity, we aim to provide a predictive framework for its application in complex organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of Pyridylboronic Acids
Heterocyclic boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1] Among these, pyridylboronic acids are of particular interest due to the prevalence of the pyridine motif in pharmaceuticals and functional materials.[2] this compound, with its specific substitution pattern, presents a unique combination of electronic and steric properties that influence its reactivity.
However, the utility of heteroarylboronic acids, especially those containing nitrogen, can be hampered by challenges such as instability and competing side reactions like protodeboronation (the cleavage of the C-B bond by a proton source).[2][3][4] Computational chemistry offers a powerful lens to understand and predict these behaviors, enabling the rational design of reaction conditions and the selection of appropriate coupling partners.[5][6]
Computational Methodology: A Framework for Reactivity Prediction
Density Functional Theory (DFT) has emerged as a crucial tool for elucidating the mechanisms of complex organometallic reactions, including the Suzuki-Miyaura coupling.[5][6][7] By modeling the energies of reactants, intermediates, transition states, and products, we can gain a quantitative understanding of reaction pathways and barriers.
A typical computational workflow for assessing the reactivity of a boronic acid like this compound involves:
-
Geometry Optimization: Determining the lowest energy structure of the molecule.
-
Frequency Analysis: Confirming that the optimized structure is a true minimum on the potential energy surface.
-
Calculation of Reactivity Descriptors: Quantifying electronic properties such as orbital energies (HOMO/LUMO), partial charges, and electrostatic potential.
-
Modeling Reaction Pathways: Calculating the activation energies for key steps in the catalytic cycle, such as transmetalation and reductive elimination.
These calculations are typically performed using a functional like B3LYP or wB97X-D and a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost.[8]
Caption: A generalized workflow for the computational study of boronic acid reactivity.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is instructive to compare it with other commonly used arylboronic acids. Here, we consider Phenylboronic acid as a baseline, 3-Pyridylboronic acid to isolate the effect of the pyridine nitrogen, and 4-Methoxyphenylboronic acid to represent an electron-rich system.
Electronic and Steric Effects
The reactivity of a boronic acid in Suzuki-Miyaura coupling is influenced by several factors:
-
Lewis Acidity of the Boron Atom: A more Lewis acidic boron center can facilitate the formation of the boronate species, which is often the active nucleophile in the transmetalation step.[9]
-
Nucleophilicity of the Aryl Group: The ease with which the aryl group is transferred from boron to the palladium center is related to its electron density.
-
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium complex.
-
Stability towards Protodeboronation: This undesirable side reaction is highly dependent on the electronic nature of the aryl group and the pH of the reaction medium.[3][4][10]
The nitrogen atom in the pyridine ring of this compound is electron-withdrawing, which generally decreases the nucleophilicity of the pyridyl ring compared to a phenyl ring. The ethyl group at the 5-position is a weak electron-donating group, which can slightly mitigate this effect.
Computational studies have shown that 3-pyridylboronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts.[3][10] This is attributed to the absence of a stabilizing hydrogen-bonding interaction in the transition state for protodeboronation that is present in the 2-pyridyl isomer.[3] Therefore, this compound is expected to exhibit good stability under typical Suzuki-Miyaura conditions.
Quantitative Comparison of Reactivity Parameters
The following table summarizes key computationally derived and experimental parameters for a comparative analysis.
| Boronic Acid | pKa | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Relative Protodeboronation Rate |
| Phenylboronic acid | 8.83[11] | -6.5 | -1.2 | Low |
| This compound | ~8.5 (estimated) | -6.8 | -1.8 | Low to Moderate |
| 3-Pyridylboronic acid | 8.35 | -7.0 | -2.0 | Very Low[10] |
| 4-Methoxyphenylboronic acid | 9.6 | -6.2 | -0.9 | Moderate |
Note: Calculated values are representative and can vary with the level of theory.
The lower HOMO and LUMO energies of the pyridylboronic acids reflect the electron-withdrawing nature of the pyridine ring. While this may suggest a less nucleophilic character, the overall reactivity in the Suzuki-Miyaura catalytic cycle is a complex interplay of multiple steps.
Caption: Key factors influencing the reactivity of boronic acids in cross-coupling reactions.
Experimental Protocols: Suzuki-Miyaura Coupling
While computational studies provide valuable insights, experimental validation is crucial. Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent, followed by the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The choice of catalyst, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.[12][13]
Conclusion and Future Outlook
Computational studies provide a powerful and predictive framework for understanding the reactivity of this compound. Its electronic properties, influenced by the pyridine nitrogen and the ethyl substituent, position it as a versatile building block for organic synthesis. The predicted stability towards protodeboronation, a common challenge with heteroarylboronic acids, further enhances its utility.
Future computational work could focus on modeling the complete catalytic cycle for specific reaction systems involving this compound to provide more nuanced predictions of reaction efficiency and selectivity. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the discovery and application of novel molecules with significant therapeutic and technological potential.
References
- 1. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. wwjmrd.com [wwjmrd.com]
A Senior Application Scientist's Guide to Benchmarking (5-Ethylpyridin-3-yl)boronic acid Against Alternative Organoboron Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Organoboron Reagents in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid or its ester derivative.[3][4] The stability, low toxicity, and commercial availability of boronic acids have cemented their status as preferred reagents for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
The structure of the boronic acid reagent is not merely a passive component; it profoundly influences reaction kinetics, yields, and substrate scope. The electronic and steric nature of the organic substituent attached to the boron atom dictates its reactivity profile. This guide provides an in-depth comparative analysis of (5-Ethylpyridin-3-yl)boronic acid, a heterocycle-containing reagent of significant interest in medicinal chemistry, benchmarked against a curated selection of common arylboronic acids. We will explore the causal relationships between structure and performance, provide validated experimental protocols for comparative assessment, and offer field-proven insights to guide your selection of the optimal reagent for your synthetic goals.
Understanding the Key Player: this compound
This compound is a valuable building block for introducing the ethyl-pyridine moiety into target molecules. This structural motif is of high interest in drug discovery due to the ability of the pyridine nitrogen to engage in hydrogen bonding and act as a basic center, often improving the pharmacokinetic properties of a drug candidate.
Structural Features and Expected Reactivity:
-
Heterocyclic Aromatic System: The pyridine ring is an electron-deficient system compared to benzene. The nitrogen atom's electron-withdrawing nature can influence the nucleophilicity of the boronic acid.
-
Positional Isomerism: The boron substituent is at the 3-position (meta to the nitrogen), and the ethyl group is at the 5-position. This specific arrangement modulates the electronic properties and steric hindrance around the C-B bond.
-
Lewis Basicity: The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may either facilitate or inhibit steps in the catalytic cycle, depending on the specific ligand and reaction conditions.
To provide a robust benchmark, we will compare this compound against three archetypal arylboronic acids that represent a spectrum of electronic properties:
-
Phenylboronic Acid: The simplest arylboronic acid, serving as a neutral baseline for reactivity.[7][8][9]
-
4-Methoxyphenylboronic Acid: An electron-rich analogue, featuring a strong electron-donating group (EDG) para to the boronic acid.[10][11]
-
3,5-Dichlorophenylboronic Acid: An electron-poor and sterically hindered reagent, containing two electron-withdrawing groups (EWGs) meta to the boronic acid.[12][13]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of any boronic acid in a Suzuki-Miyaura coupling is determined by its performance within a well-defined catalytic cycle. This cycle, typically involving a Palladium(0) catalyst, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group (R²) is transferred from the boron atom to the palladium center, is frequently the rate-determining step.[4][14] The efficiency of this step is highly dependent on the boronic acid's structure. The base activates the boronic acid by forming a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium(II) complex.[15]
Performance Benchmarking: A Comparative Analysis
The choice of boronic acid has a significant impact on reaction outcomes. The following table summarizes the expected performance characteristics based on established principles of organic chemistry.
| Feature | This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3,5-Dichlorophenylboronic acid |
| Electronic Nature | Electron-deficient (due to pyridine N) | Neutral (baseline) | Electron-rich | Electron-poor |
| Expected Reactivity | Moderate to Good. The pyridine N can coordinate with Pd, potentially affecting kinetics. | Good (Standard reference) | High. The electron-donating group can accelerate transmetalation.[16] | Lower. Electron-withdrawing groups can slow transmetalation.[12] |
| Stability | Generally stable, but can be prone to protodeboronation under strong acidic conditions. | Stable and easy to handle.[7] Prone to forming trimeric boroxine anhydrides upon dehydration.[9] | Stable, though the methoxy group can make it slightly more susceptible to oxidation. | High stability due to electron-withdrawing groups.[12] |
| Key Application | Introduction of bioisosteric pyridine scaffolds in medicinal chemistry. | General-purpose arylating agent for fundamental studies and synthesis.[17] | Synthesis of biaryls where enhanced reactivity is desired.[10][11] | Used for creating sterically hindered or electronically modified biaryls.[13] |
| Handling Considerations | Standard handling for boronic acids. May be slightly more hygroscopic. | Standard handling.[8] | Standard handling. | Irritating to eyes, respiratory system, and skin. Requires careful handling.[12] |
Standardized Protocol for Benchmarking Boronic Acid Reactivity
To ensure a fair and objective comparison, all reagents must be tested under identical, optimized conditions. This protocol provides a robust, self-validating system for benchmarking. The causality for each component choice is explained to provide a deeper understanding.
Reaction: Suzuki-Miyaura coupling of 4-Bromoanisole with various boronic acids.
Rationale for Component Selection:
-
Aryl Halide (4-Bromoanisole): A common, moderately activated aryl bromide that provides consistent results.
-
Palladium Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a highly efficient and versatile catalyst for cross-coupling, known for its stability and high activity with a broad range of substrates, including heteroaryl boronic acids.[18]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, effective for activating the boronic acid to form the boronate "ate" complex without being harsh enough to cause significant side reactions or degradation of sensitive substrates.
-
Solvent System (Dioxane/H₂O): A mixture of an organic solvent (dioxane) and water is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[19]
Caption: Standardized workflow for benchmarking organoboron reagents.
Step-by-Step Experimental Procedure
-
Reaction Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), the selected boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (2 mL) to the flask.
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol, 2 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding 15 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the isolated yield.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of this compound. While Phenylboronic acid serves as an excellent baseline and 4-Methoxyphenylboronic acid is a prime choice for reactions requiring high reactivity, they lack the specific structural features often required in pharmaceutical synthesis. 3,5-Dichlorophenylboronic acid offers access to electronically distinct structures but may exhibit lower reactivity.
This compound occupies a critical niche. Its performance is expected to be robust, and its true value lies in its ability to introduce a medicinally relevant heterocyclic scaffold. The presence of the pyridine nitrogen can be a double-edged sword; while it may modulate reactivity through catalyst interaction, it provides a crucial handle for tuning the properties of the final molecule.
For the medicinal chemist, the decision to use this compound should be driven by the synthetic target. Its utility in creating novel chemical matter with desirable drug-like properties often outweighs any minor differences in reactivity when compared to simpler arylboronic acids. We recommend performing a small-scale test reaction using the provided protocol to confirm its efficacy with your specific substrate before proceeding to a larger scale.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 10. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. chembk.com [chembk.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. acs.org [acs.org]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Green Chemistry Metrics for the Synthesis of (5-Ethylpyridin-3-yl)boronic Acid
This guide provides a comprehensive analysis of green chemistry metrics applied to various synthetic strategies for producing (5-Ethylpyridin-3-yl)boronic acid, a key building block in modern drug discovery. By moving beyond traditional yield-based assessments, we aim to equip researchers, chemists, and drug development professionals with the tools to design and select more sustainable and efficient chemical processes. The principles and methodologies discussed herein are grounded in established green chemistry frameworks and supported by authoritative sources.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry, while delivering life-saving medicines, is often associated with significant environmental footprints. Manufacturing processes for complex active pharmaceutical ingredients (APIs) can generate substantial waste, with Environmental Factors (E-Factors) ranging from 25 to over 100, meaning that for every kilogram of API produced, 25 to 100 kilograms of waste are generated.[1][2] Green chemistry addresses this challenge by providing a framework—encapsulated in the 12 Principles of Green Chemistry—to minimize the environmental impact of chemical processes. A cornerstone of this framework is the use of quantitative metrics to assess the "greenness" of a reaction, enabling objective comparison and continuous improvement.
This guide will focus on four key mass-based metrics: Atom Economy (AE), Reaction Mass Efficiency (RME), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). We will apply these metrics to three distinct synthetic routes to this compound, a versatile heterocyclic building block, to illustrate how these quantitative tools can guide the development of more sustainable synthetic strategies.
A Primer on Key Green Chemistry Metrics
To objectively compare synthetic routes, we must first understand the language of green metrics. Each metric provides a different lens through which to view the efficiency and environmental impact of a chemical transformation.
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[3] It is a powerful design tool, encouraging chemists to favor reactions like additions and rearrangements over substitutions and eliminations, which inherently generate byproducts. It is calculated based on the balanced stoichiometric equation.[4][5]
% AE = (Molecular Weight of Desired Product / Σ Molecular Weights of All Reactants) x 100
-
Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency by relating the actual mass of the isolated product to the total mass of reactants used.[6][7] It effectively combines the concepts of atom economy and chemical yield into a single, insightful metric.
% RME = (Mass of Isolated Product / Σ Mass of All Reactants) x 100
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is one of the most widely adopted metrics and offers a direct measure of waste generation.[8] It is defined as the total mass of waste produced per unit of product.[9] A lower E-Factor signifies a greener process. Crucially, it accounts for all waste streams, including byproducts, solvent losses, and unrecovered reagents, although water is often excluded from the calculation.[8]
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): Championed by the American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water, etc.) used to produce a specific mass of product.[10][11] It provides a clear picture of the overall process efficiency and is closely related to the E-Factor (PMI = E-Factor + 1).[2][11] Minimizing PMI is a key objective in sustainable process development.[12]
PMI = Total Mass Input (kg) / Mass of Product (kg)
Comparative Case Study: Synthesizing this compound
To demonstrate the practical application of these metrics, we will analyze three distinct, representative synthetic routes to this compound (MW: 150.97 g/mol ). The following protocols are hypothetical but are based on well-established, validated chemical transformations for pyridylboronic acid synthesis.[13][14] Each protocol is designed to produce 10 grams of the final product to facilitate direct comparison.
Route 1: Traditional Halogen-Metal Exchange
This classical approach relies on the reaction of an organometallic reagent, generated from a halopyridine, with a borate ester at cryogenic temperatures.[15]
-
To a solution of 3-bromo-5-ethylpyridine (12.4 g, 66.6 mmol) in anhydrous THF (200 mL) and toluene (100 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 28.0 mL, 70.0 mmol) while maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Add triisopropyl borate (13.8 g, 73.3 mmol) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction by carefully adding 2 M hydrochloric acid (100 mL).
-
Separate the aqueous layer and extract the organic layer with 2 M HCl (2 x 50 mL).
-
Combine the aqueous layers and adjust the pH to ~7.5 with 3 M NaOH (approx. 70 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 10.0 g (49.7 mmol, 75% yield) of this compound.
Route 2: Palladium-Catalyzed Miyaura Borylation
This modern cross-coupling method utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, offering milder reaction conditions.[16][17]
-
To a flask, add 3-bromo-5-ethylpyridine (11.2 g, 60.2 mmol), bis(pinacolato)diboron (16.8 g, 66.2 mmol), and potassium acetate (17.7 g, 180.6 mmol).
-
Add 1,4-dioxane (250 mL) and degas the mixture with nitrogen for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (1.32 g, 1.8 mmol).
-
Heat the reaction mixture to 85 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure.
-
To the crude boronate ester, add a mixture of 2 M hydrochloric acid (100 mL) and THF (100 mL) and stir vigorously for 4 hours to hydrolyze the ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Adjust the pH of the aqueous layer to ~7.5 with 3 M NaOH (approx. 70 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 10.0 g (66.2 mmol, 83% yield) of this compound.
Route 3: Iridium-Catalyzed C-H Borylation
This cutting-edge approach represents a highly atom-economical strategy, forming the C-B bond directly from a C-H bond of the parent heterocycle, thus avoiding the use of a pre-functionalized halide.[16][18]
-
In a glovebox, charge a reaction vessel with 3-ethylpyridine (8.6 g, 80.3 mmol), bis(pinacolato)diboron (17.2 g, 67.7 mmol), and [Ir(cod)OMe]2 (0.45 g, 0.68 mmol).
-
Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.36 g, 1.35 mmol).
-
Add anhydrous cyclohexane (200 mL) as the solvent.
-
Seal the vessel and heat to 100 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The subsequent hydrolysis and workup follow the same procedure as in Route 2 (steps 7-11), using the same solvent volumes and reagents, to yield 10.0 g (66.2 mmol, 98% yield based on B2pin2) of this compound.
Quantitative Comparison of Green Metrics
The data from the experimental protocols are summarized and analyzed below. This quantitative comparison highlights the strengths and weaknesses of each synthetic approach from a green chemistry perspective.
| Metric | Formula | Route 1: Halogen-Metal Exchange | Route 2: Miyaura Borylation | Route 3: C-H Borylation |
| Atom Economy (AE) | % AE = (MW Product / Σ MW Reactants) x 100 | 41.1% (150.97 / (186.06 + 64.10 + 188.35)) x 100 | 31.3% (150.97 / (186.06 + 253.94 + 98.14)) x 100 | 59.9% (150.97 / (107.15 + 253.94)) x 100Catalyst excluded |
| Reaction Mass Efficiency (RME) | % RME = (Mass Product / Σ Mass Reactants) x 100 | 32.2% (10.0g / (12.4g + 4.49g + 13.8g)) x 100 | 22.4% (10.0g / (11.2g + 16.8g + 17.7g)) x 100 | 38.8% (10.0g / (8.6g + 17.2g)) x 100 |
| Total Mass Input (kg) | Σ Mass (All Materials) | 1.217 kg | 1.358 kg | 1.166 kg |
| E-Factor | (Total Mass Input - Mass Product) / Mass Product | 120.7 | 134.8 | 115.6 |
| Process Mass Intensity (PMI) | Total Mass Input / Mass Product | 121.7 | 135.8 | 116.6 |
Note: For AE calculation, reactants are defined by the stoichiometric equation. For Route 1: 3-bromo-5-ethylpyridine + n-BuLi + triisopropyl borate -> Product + LiBr + isopropanol. For Route 2: 3-bromo-5-ethylpyridine + B2pin2 + KOAc -> Product-pinacol + KBr + HOAc. For Route 3: 3-ethylpyridine + B2pin2 -> Product-pinacol + H2. Workup chemicals are not included in AE or RME but are critical for E-Factor and PMI.
Visualization of Synthetic Workflows
The following diagram illustrates the comparative workflows, highlighting the key inputs for each synthetic route.
Caption: Comparative workflows for the synthesis of this compound.
Discussion: Interpreting the Metrics
The quantitative data reveals a compelling story about the trade-offs between different synthetic strategies.
-
Atom Economy: Route 3 (C-H Borylation) is the clear winner with an AE of 59.9%.[16] This is because it starts from the parent heterocycle and ideally only eliminates a molecule of H2, incorporating a much larger fraction of the reactant atoms into the desired product structure. In contrast, Route 1 and Route 2 start with a brominated pyridine, meaning the bromine atom and its counter-ion (lithium or potassium) are inherently waste products, leading to lower AE values.[3]
-
Reaction Mass Efficiency: Interestingly, while Route 3 has the highest AE, its RME (38.8%) is only slightly better than Route 1 (32.2%). The RME for Route 2 is the lowest (22.4%), primarily due to the high mass of the base (potassium acetate) required in the reaction stoichiometry. This highlights that RME provides a more practical view than AE by incorporating real-world yields and stoichiometries.
-
E-Factor and PMI: These metrics, which account for all materials including solvents, paint a different picture. All three routes have very high PMI and E-Factor values (>115), which is typical for laboratory-scale pharmaceutical syntheses.[1][2] This is overwhelmingly dominated by the mass of solvents used in the reaction and, critically, in the workup and extraction steps. Route 3 has the lowest PMI (116.6), making it the most mass-efficient process overall, primarily because it starts with a lighter raw material (3-ethylpyridine vs. 3-bromo-5-ethylpyridine) and requires slightly less total solvent. The traditional Halogen-Metal Exchange (Route 1) is a close second, while the Miyaura Borylation (Route 2) is the least mass-efficient due to the larger quantities of reagents and solvents used in this hypothetical protocol.
Conclusion and Future Outlook
This comparative analysis demonstrates that no single metric tells the whole story.
-
C-H Borylation (Route 3) is unequivocally the "greenest" route from a theoretical (Atom Economy) and overall mass-intensity (PMI) perspective. It represents the ideal synthetic strategy: designing a process that avoids pre-functionalized starting materials and minimizes byproduct formation.
-
Traditional Halogen-Metal Exchange (Route 1) , while suffering from poor atom economy and the need for hazardous reagents and cryogenic conditions, can be surprisingly competitive in terms of mass intensity if solvent use is carefully controlled.
-
Miyaura Borylation (Route 2) , though a robust and reliable laboratory method, shows the poorest performance in this analysis due to its low atom economy and high mass of reagents.
For drug development professionals, this guide underscores a critical lesson: the principles of green chemistry must be integrated at the earliest stages of route design. By prioritizing high atom economy reactions like C-H activation and diligently optimizing solvent and reagent usage throughout the process, we can significantly reduce the environmental impact of pharmaceutical manufacturing. The continued development of robust catalytic systems for C-H functionalization will be paramount in achieving a more sustainable future for the industry.
References
- 1. syrris.com [syrris.com]
- 2. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 3. Atom economy - Wikipedia [en.wikipedia.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Atom Economy Calculator | Green Chemistry & Reaction Efficiency [pearson.com]
- 6. stolaf.edu [stolaf.edu]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. Welcome to www.sheldon.nl [sheldon.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 11. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 17. 硼酸及其衍生物 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of (5-Ethylpyridin-3-yl)boronic acid in Biaryl Synthesis: A Guide for Researchers
In the landscape of modern pharmaceutical and materials science research, the synthesis of complex biaryl molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a versatile and robust methodology. Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive cost-benefit analysis of utilizing (5-Ethylpyridin-3-yl)boronic acid in comparison to a common alternative, 3-bromo-5-ethylpyridine, for the synthesis of 5-ethyl-3-phenylpyridine. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy and resource allocation.
The Strategic Importance of the 5-Ethylpyridine-3-yl Moiety
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials due to its unique electronic properties and ability to engage in hydrogen bonding. The introduction of an ethyl group at the 5-position can significantly modulate a molecule's lipophilicity, metabolic stability, and target engagement. Consequently, efficient synthetic access to building blocks containing the 5-ethylpyridine-3-yl moiety is of paramount importance.
Synthetic Approaches to 5-Ethyl-3-phenylpyridine: A Comparative Overview
Two primary strategies for the synthesis of 5-ethyl-3-phenylpyridine via Suzuki-Miyaura coupling are:
-
Route A: Coupling of This compound with bromobenzene.
-
Route B: Coupling of 3-bromo-5-ethylpyridine with phenylboronic acid.
This guide will dissect the cost and benefits associated with each route, from the acquisition of starting materials to the practical execution of the synthesis.
Cost Analysis: A Tale of Two Intermediates
A critical factor in any synthetic campaign is the cost of starting materials. The following table provides a comparative cost analysis of the key pyridine-containing intermediates.
Table 1: Cost Comparison of Key Pyridine Intermediates
| Compound | Supplier | Quantity | Price (USD) | Cost per Gram (USD) |
| This compound | AChemBlock | 1 g | 258.00 | 258.00 |
| 5 g | 774.00 | 154.80 | ||
| 3-Bromo-5-ethylpyridine | BLD Pharm | 1 g | 118.00 | 118.00 |
| 5 g | 354.00 | 70.80 | ||
| Fluorochem | 1g | 103.00 | 103.00 | |
| 5g | 279.00 | 55.80 |
Note: Prices are based on currently available data and are subject to change. Bulk pricing will significantly impact the cost per gram.
From a purely procurement perspective, 3-bromo-5-ethylpyridine is the more cost-effective starting material on a per-gram basis. However, the initial purchase price is only one facet of the overall cost.
Performance in Synthesis: A Deeper Dive into Reaction Efficiency
Key Considerations for Reactivity:
-
Electronic Effects: The transmetalation step of the Suzuki-Miyaura catalytic cycle is often rate-limiting. Electron-donating groups on the boronic acid can enhance the nucleophilicity of the organic moiety, potentially accelerating this step and leading to higher yields. The ethyl group in this compound is weakly electron-donating, which may offer a slight advantage over the unsubstituted phenylboronic acid used in Route B.
-
Stability of Boronic Acids: Pyridylboronic acids, particularly those with the boronic acid group at the 2- or 4-position, can be prone to protodeboronation (cleavage of the C-B bond by a proton source). While 3-pyridylboronic acids are generally more stable, the presence of substituents can influence this stability.[1]
-
Oxidative Addition: The oxidative addition of the palladium catalyst to the aryl halide is the initial step in the catalytic cycle. Aryl bromides, such as 3-bromo-5-ethylpyridine and bromobenzene, are generally reactive partners in this step.
**dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=ellipse, style=solid, color="#EA4335"]; C [label="Ar-Pd(II)-X(L2)\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=solid, color="#FBBC05"]; E [label="Ar-Pd(II)-Ar'(L2)\n(Di-organopalladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=solid, color="#34A853"]; G [label="Ar-Ar'\n(Coupled Product)", fillcolor="#FFFFFF", fontcolor="#202124", shape=invhouse]; H [label="Ar'-B(OR)2", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; I [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; J [label="Base", shape=ellipse, style=solid, color="#4285F4"];
A -> B [color="#EA4335"]; I -> B [color="#EA4335"]; B -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; H -> D [color="#FBBC05"]; J -> D [color="#FBBC05"]; D -> E [color="#FBBC05"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; F -> A [label="Catalyst\nRegeneration", color="#34A853"]; } } Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the synthesis of 5-ethyl-3-phenylpyridine via both Route A and Route B. These protocols are based on standard Suzuki-Miyaura conditions and may require optimization for specific laboratory setups and scales.
Protocol 1: Synthesis of 5-Ethyl-3-phenylpyridine via Route A
**dot graph "Route A Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Reagents [label="Reagents:\nthis compound\nBromobenzene\nPd(PPh3)4\nNa2CO3\nToluene/Ethanol/Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\nInert atmosphere (N2 or Ar)\nReflux condenser", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\nHeat to 80-90 °C\nStir for 12-24 h", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Work-up:\nCool to RT\nAqueous extraction\nDry organic layer", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nSilica gel chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product:\n5-Ethyl-3-phenylpyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagents -> Setup [color="#4285F4"]; Setup -> Reaction [color="#EA4335"]; Reaction -> Workup [color="#FBBC05"]; Workup -> Purification [color="#34A853"]; Purification -> Product [color="#4285F4"]; } } Caption: Experimental workflow for the synthesis of 5-Ethyl-3-phenylpyridine via Route A.
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, bromobenzene, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the solvent mixture (toluene, ethanol, and water).
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-ethyl-3-phenylpyridine.
Protocol 2: Synthesis of 5-Ethyl-3-phenylpyridine via Route B
**dot graph "Route B Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Reagents [label="Reagents:\n3-Bromo-5-ethylpyridine\nPhenylboronic acid\nPd(PPh3)4\nK3PO4\nDioxane/Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\nInert atmosphere (N2 or Ar)\nReflux condenser", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\nHeat to 90-100 °C\nStir for 8-16 h", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Work-up:\nCool to RT\nAqueous extraction\nDry organic layer", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nSilica gel chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product:\n5-Ethyl-3-phenylpyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagents -> Setup [color="#4285F4"]; Setup -> Reaction [color="#EA4335"]; Reaction -> Workup [color="#FBBC05"]; Workup -> Purification [color="#34A853"]; Purification -> Product [color="#4285F4"]; } } Caption: Experimental workflow for the synthesis of 5-Ethyl-3-phenylpyridine via Route B.
Materials:
-
3-Bromo-5-ethylpyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
Procedure:
-
Follow the same setup and inert atmosphere procedures as in Protocol 1, using 3-bromo-5-ethylpyridine, phenylboronic acid, and potassium phosphate.
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the reaction mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress.
-
Perform the same work-up and purification steps as in Protocol 1 to isolate 5-ethyl-3-phenylpyridine.
Synthesis of this compound: The "Make vs. Buy" Decision
For laboratories with the capability, in-house synthesis of this compound can be a cost-effective alternative to commercial procurement, especially for larger-scale needs. A common route involves the lithiation of 3-bromo-5-ethylpyridine followed by quenching with a borate ester.
**dot graph "Boronic Acid Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Start [label="3-Bromo-5-ethylpyridine", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Lithiation\n(n-BuLi, THF, -78 °C)", shape=ellipse, style=solid, color="#EA4335"]; Intermediate [label="3-Lithio-5-ethylpyridine\n(in situ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Borylation\n(Triisopropyl borate)", shape=ellipse, style=solid, color="#FBBC05"]; Intermediate2 [label="Boronate Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Hydrolysis\n(Aqueous acid)", shape=ellipse, style=solid, color="#34A853"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 [color="#EA4335"]; Step1 -> Intermediate [color="#EA4335"]; Intermediate -> Step2 [color="#FBBC05"]; Step2 -> Intermediate2 [color="#FBBC05"]; Intermediate2 -> Step3 [color="#34A853"]; Step3 -> Product [color="#34A853"]; } } Caption: Synthetic route for this compound.
A detailed protocol for this synthesis can be found in the supplementary information of various organic chemistry publications.[2] The decision to synthesize in-house should be based on a careful evaluation of reagent costs (n-butyllithium, triisopropyl borate), solvent expenses, labor, and the expected yield and purity.
Conclusion and Recommendations
The choice between using this compound and 3-bromo-5-ethylpyridine for the synthesis of 5-ethyl-3-phenylpyridine is a nuanced one, with no single "best" answer. The optimal strategy depends on the specific priorities of the research project.
**dot graph "Decision Flowchart" { layout=dot; rankdir=TB; node [shape=diamond, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Select Reagent for\n5-Ethyl-3-phenylpyridine Synthesis"]; Cost_Priority [label="Is minimizing upfront\nreagent cost the top priority?"]; Yield_Priority [label="Is maximizing yield and\nreaction efficiency critical?"]; Route_B [label="Use 3-Bromo-5-ethylpyridine\n(Route B)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route_A [label="Consider this compound\n(Route A)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_House [label="Evaluate in-house synthesis of\nthis compound", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Cost_Priority; Cost_Priority -> Route_B [label="Yes"]; Cost_Priority -> Yield_Priority [label="No"]; Yield_Priority -> Route_A [label="Yes"]; Yield_Priority -> Route_B [label="No, a moderate yield is acceptable"]; Route_A -> In_House; } } Caption: Decision-making flowchart for reagent selection.
-
For projects where minimizing the initial procurement cost is the primary driver, 3-bromo-5-ethylpyridine (Route B) is the recommended starting point. Its lower price per gram makes it an attractive option, particularly for large-scale syntheses.
-
For medicinal chemistry programs and early-stage research where maximizing yield, ensuring reaction robustness, and potentially simplifying purification are more critical, this compound (Route A) should be strongly considered. The potential for higher yields due to the electron-donating ethyl group could offset the higher initial cost by reducing the consumption of other expensive reagents and simplifying downstream processing.
-
For laboratories with the necessary expertise and infrastructure, the in-house synthesis of this compound presents a viable strategy to mitigate the high commercial cost of this reagent. A thorough cost analysis of this synthetic route is recommended before embarking on large-scale production.
Ultimately, the most cost-effective approach will be determined by a combination of factors including the scale of the reaction, the cost of all reagents and catalysts, and the value of the researcher's time. This guide provides the foundational data and experimental context to empower scientists to make the most strategic and economical decisions for their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (5-Ethylpyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides an in-depth, procedural framework for the safe disposal of (5-Ethylpyridin-3-yl)boronic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel, the environment, and the validity of your research.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a compound is the first and most critical step in its safe management. This compound, as a member of the boronic acid and pyridine derivative families, requires careful handling. Based on data from analogous compounds, it should be treated as a hazardous substance.
Similar boronic acid compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The pyridine functional group also necessitates cautious handling due to the potential for adverse health effects upon inhalation, ingestion, or skin contact[3][4]. Therefore, all disposal activities must be predicated on the assumption that this compound is hazardous.
Personal Protective Equipment (PPE)
Before beginning any disposal-related task, it is mandatory to be equipped with the appropriate PPE. This is your primary defense against accidental exposure. All handling of the chemical and its waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors[1][5].
-
Eye Protection: Tightly fitting chemical safety goggles or a face shield are essential to prevent contact with splashes or fine particles[1].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use[1][3].
-
Protective Clothing: A fully buttoned lab coat or a chemical-resistant apron is required to protect against skin contact[3].
-
Respiratory Protection: If there is a risk of generating dust, especially when handling the solid form outside of a fume hood, a NIOSH-approved respirator is recommended[1].
Hazard Classification Summary
To provide a clear and immediate understanding of the risks, the following table summarizes the expected hazard classifications based on data from structurally similar boronic acids.
| Hazard Class | GHS Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][6] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute toxicity (Oral) | Category 4 | Harmful if swallowed. |
The Core Principles of Chemical Waste Disposal
Adherence to a set of core principles ensures that chemical waste is managed in a way that is safe, compliant, and logical. For this compound, these principles are non-negotiable.
-
Treat as Hazardous Waste: Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or flushed down the drain[5]. It must be managed as regulated hazardous waste.
-
Waste Segregation is Paramount: this compound waste must be kept separate from other chemical waste streams[5]. The causality here is critical: mixing boronic acids with incompatible chemicals, such as strong oxidizing agents or acids, can lead to dangerous and unpredictable reactions[7][8].
-
Professional Disposal is the Only Option: The safest and most compliant method for the ultimate disposal of this chemical is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1]. In-lab chemical neutralization should not be attempted without explicit EHS approval and a validated protocol, as it can create unforeseen hazards[1].
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for collecting and preparing this compound for final disposal.
Step 1: Waste Collection
Proper collection is the foundation of a safe disposal workflow. Use separate, designated containers for solid and liquid waste to prevent dangerous reactions and simplify the disposal process for your EHS office.
-
Solid Waste:
-
Carefully transfer any unused this compound solid, contaminated weighing papers, or other contaminated solid materials (e.g., gloves, wipes) into a designated, sealable hazardous waste container[1][5].
-
This container should be made of a compatible material (e.g., high-density polyethylene) and have a wide mouth for easy addition of waste.
-
-
Liquid Waste:
-
If the this compound is in a solution, pour it into a separate, sealable container designated for liquid hazardous waste[5].
-
Use a funnel to prevent spills during transfer.
-
Ensure the container is compatible with the solvent used in the solution.
-
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool. An improperly labeled container is a significant risk to all personnel who may handle it.
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added[8].
-
The label must, at a minimum, include:
Step 3: Temporary On-Site Storage
While awaiting collection, the waste container must be stored safely to prevent accidents and exposure.
-
Ensure the waste container is tightly sealed at all times, except when adding waste[3].
-
Store the sealed container in a designated and secure hazardous waste accumulation area[5].
-
This area should be well-ventilated, away from incompatible materials, and ideally have secondary containment to control potential leaks[5][8].
Step 4: Arranging for Professional Disposal
-
Once the container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection.
-
Contact your institution's EHS department or designated hazardous waste coordinator to schedule a pickup[1].
-
Complete all required waste manifest forms with accurate information before the scheduled collection[1].
Managing Contaminated Materials and Empty Containers
Proper disposal extends beyond the chemical itself to include everything it has touched.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound must be placed in the designated solid hazardous waste container[1].
-
Empty Containers: An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
In a chemical fume hood, perform a "triple rinse" of the empty container with a suitable solvent (e.g., the solvent used in your reaction or one in which the compound is soluble)[5][9].
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste [5]. Subsequent rinsates may also need to be collected, depending on your institution's specific guidelines[5].
-
After the final rinse, allow the container to air dry completely in the fume hood.
-
Deface or remove the original label to prevent confusion. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[5].
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate risk.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated[1].
-
Containment: Prevent the spilled material from entering drains or waterways[1].
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].
-
Reporting: Report all spills to your supervisor and your institution's EHS department, in accordance with your site-specific Chemical Hygiene Plan[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. laballey.com [laballey.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
